molecular formula C12H14ClF2NO B118900 4-(2,4-Difluorobenzoyl)piperidine hydrochloride CAS No. 106266-04-0

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Cat. No.: B118900
CAS No.: 106266-04-0
M. Wt: 261.69 g/mol
InChI Key: QPJONRGTWKXJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorobenzoyl)piperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H14ClF2NO and its molecular weight is 261.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJONRGTWKXJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596017
Record name (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106266-04-0
Record name Methanone, (2,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106266-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and significance of a key building block in modern antipsychotics.

Introduction

4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a substituted benzoylpiperidine derivative, holds a significant position in medicinal chemistry as a crucial intermediate in the synthesis of several atypical antipsychotic medications. Its discovery and application are intrinsically linked to the development of drugs that have transformed the management of schizophrenia and bipolar disorder. This technical guide provides an in-depth exploration of the history, synthesis, and pharmacological context of this pivotal compound.

Discovery and History

The discovery of this compound is not documented as a singular event but is rather embedded in the broader history of the development of benzisoxazole antipsychotics by Janssen Pharmaceutica in the 1980s. The research that led to the synthesis of risperidone, the first of this new class of antipsychotics, involved the exploration of various chemical scaffolds that could effectively modulate dopamine D2 and serotonin 5-HT2A receptors.

The benzoylpiperidine moiety was identified as a "privileged structure" due to its presence in other neurologically active compounds and its potential for versatile chemical modification. The specific introduction of a 2,4-difluoro substitution pattern on the benzoyl ring was a strategic decision to enhance the pharmacological properties of the final drug molecule, likely by improving receptor binding affinity and metabolic stability. While the exact date of the first synthesis of this compound is not publicly available, its emergence is a direct consequence of the intensive structure-activity relationship (SAR) studies conducted during the development of risperidone. Subsequently, it also became a key starting material for the synthesis of iloperidone, another atypical antipsychotic.

Synthetic Pathways

The synthesis of this compound is a multi-step process that has been well-documented in the scientific and patent literature. The primary route involves a Friedel-Crafts acylation reaction.

General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 1_3_Difluorobenzene 1,3-Difluorobenzene Friedel_Crafts_Acylation Friedel-Crafts Acylation 1_3_Difluorobenzene->Friedel_Crafts_Acylation AlCl3 Isonipecotic_Acid Isonipecotic Acid N_Acetylation N-Acetylation Isonipecotic_Acid->N_Acetylation Acetic Anhydride Acyl_Chloride_Formation Acyl Chloride Formation N_Acetylation->Acyl_Chloride_Formation Thionyl Chloride Acyl_Chloride_Formation->Friedel_Crafts_Acylation Deprotection N-Deprotection (Hydrolysis) Friedel_Crafts_Acylation->Deprotection HCl Final_Product 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride Deprotection->Final_Product

General synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 1-Acetyl-4-piperidinecarbonyl chloride

  • 1,3-Difluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in dichloromethane, a solution of 1-acetyl-4-piperidinecarbonyl chloride in dichloromethane is added dropwise at a controlled temperature (typically 0-5 °C). A solution of 1,3-difluorobenzene in dichloromethane is then added, and the mixture is stirred for several hours at room temperature.

  • Work-up: The reaction mixture is cautiously poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield crude 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.

  • Hydrolysis (Deprotection): The crude intermediate is refluxed in a mixture of concentrated hydrochloric acid and acetic acid for several hours.

  • Isolation and Purification: After cooling, the reaction mixture is concentrated in vacuo. The resulting residue is triturated with a hot solvent such as isopropanol, filtered, and washed with diethyl ether to afford this compound as a white solid.

Use in the Synthesis of Risperidone

This compound is a key precursor for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a crucial intermediate for risperidone.

G Start 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride Oximation Oximation Start->Oximation Hydroxylamine HCl Cyclization Cyclization Oximation->Cyclization Base (e.g., KOH) Intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Cyclization->Intermediate Alkylation N-Alkylation Risperidone Risperidone Alkylation->Risperidone Intermediate->Alkylation 3-(2-chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Workflow for the synthesis of Risperidone from the title compound.

Experimental Protocol for Risperidone Synthesis Intermediate:

  • Oximation: this compound is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or an organic base) in a suitable solvent like ethanol. The mixture is typically heated to reflux.

  • Cyclization: The resulting oxime is then cyclized to form 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This is often achieved by heating the oxime in the presence of a strong base such as potassium hydroxide in a solvent like water or an alcohol.

  • Alkylation: The benzisoxazole intermediate is subsequently alkylated with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent such as acetonitrile or dimethylformamide to yield risperidone.

Pharmacological Significance

While this compound is primarily valued as a synthetic intermediate, its structural features are crucial for the pharmacological activity of the final drug products. The drugs derived from this intermediate, such as risperidone and iloperidone, are potent antagonists at dopamine D2 and serotonin 5-HT2A receptors. The blockade of these receptors in the central nervous system is the primary mechanism of action for their antipsychotic effects.

Quantitative Data on Derived Antipsychotics:

CompoundTarget ReceptorBinding Affinity (Ki, nM)
RisperidoneDopamine D23.13
Serotonin 5-HT2A0.16
PaliperidoneDopamine D20.87
(9-hydroxyrisperidone)Serotonin 5-HT2A0.27
IloperidoneDopamine D26.3
Serotonin 5-HT2A0.2

Note: Binding affinities can vary depending on the experimental conditions.

As of the current literature, there is no readily available public data on the direct pharmacological activity or receptor binding affinities of this compound itself. Its primary role remains that of a highly optimized building block.

Signaling Pathways of Target Receptors

The therapeutic effects of antipsychotics derived from this compound are mediated through the modulation of complex intracellular signaling cascades initiated by dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_effector Intracellular D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Dopamine AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels Gi->GIRK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Simplified Dopamine D2 receptor signaling pathway.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunit of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. Antagonism of this receptor by drugs like risperidone blocks these effects.

Serotonin 5-HT2A Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_effector Intracellular 5HT2AR Serotonin 5-HT2A Receptor Gq Gq/11 Protein 5HT2AR->Gq Serotonin PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC

Simplified Serotonin 5-HT2A receptor signaling pathway.

The serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Activation by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of this pathway by atypical antipsychotics is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their lower propensity to cause extrapyramidal side effects.

Conclusion

This compound stands as a testament to the importance of rational drug design and the pivotal role of key chemical intermediates. While not a therapeutic agent in itself, its carefully designed structure is fundamental to the efficacy of the life-changing antipsychotic medications derived from it. A thorough understanding of its synthesis and the pharmacological context of its application is essential for researchers and professionals in the field of drug discovery and development, providing a foundation for the creation of future generations of central nervous system therapeutics.

An In-depth Technical Guide to 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 106266-04-0

This technical guide provides a comprehensive overview of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of prominent antipsychotic medications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and its pivotal role in the pharmaceutical industry.

Core Chemical and Physical Data

This compound is a substituted piperidine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its physicochemical properties are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 106266-04-0[1]
Molecular Formula C₁₂H₁₄ClF₂NO[3]
Molecular Weight 261.7 g/mol [1]
Appearance Off-white to light yellow or pale beige solid/crystalline powder.[1][3]
Melting Point 203-206 °C (decomposes)[4]
Purity Typically ≥98% (HPLC)
IUPAC Name (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride
Synonyms (2,4-Difluorophenyl)-4-piperidinyl-methanone Hydrochloride, Risperidone Difluorobenzoyl Impurity[3]
Storage Conditions Room temperature, in an inert atmosphere.

Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a key starting material for the synthesis of risperidone, a widely used atypical antipsychotic medication.[5][6] Risperidone is utilized in the treatment of schizophrenia and bipolar disorder.[7] The synthesis of risperidone from this intermediate is a well-established process in pharmaceutical manufacturing.[1][5][8] It has also been identified as a synthetic intermediate for iloperidone, another antipsychotic agent.

logical_relationship 4-(2,4-Difluorobenzoyl)piperidine HCl 4-(2,4-Difluorobenzoyl)piperidine HCl Key Intermediate Key Intermediate 4-(2,4-Difluorobenzoyl)piperidine HCl->Key Intermediate is a Risperidone Synthesis Risperidone Synthesis Key Intermediate->Risperidone Synthesis Iloperidone Synthesis Iloperidone Synthesis Key Intermediate->Iloperidone Synthesis Antipsychotic Drug Development Antipsychotic Drug Development Risperidone Synthesis->Antipsychotic Drug Development Iloperidone Synthesis->Antipsychotic Drug Development

Logical relationship of the compound in drug development.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of risperidone, demonstrating the utility of this compound as a precursor.

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole from this compound

This initial step involves the formation of an oxime followed by a cyclization reaction.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Ethanol

  • Potassium hydroxide

  • Water

Procedure:

  • This compound is reacted with hydroxylamine in refluxing ethanol to form the corresponding oxime.[5]

  • The resulting oxime is then cyclized by treatment with potassium hydroxide in boiling water to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[5]

Synthesis of Risperidone

The final step is the N-alkylation of the benzisoxazole intermediate.

Materials:

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetonitrile

Procedure:

  • A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, potassium carbonate, and a catalytic amount of potassium iodide is prepared in acetonitrile.[5][8]

  • The reaction mixture is stirred and refluxed for an extended period (e.g., 30 hours).[8]

  • The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the mixture is cooled, and the crude risperidone is isolated by filtration and purified, typically through recrystallization.[1]

risperidone_synthesis cluster_0 Step 1: Oxime Formation & Cyclization cluster_1 Step 2: N-Alkylation Start 4-(2,4-Difluorobenzoyl)piperidine HCl Intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Start->Intermediate Hydroxylamine, KOH Product Risperidone Intermediate->Product K2CO3, KI, Acetonitrile Reagent 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Reagent->Product

Synthesis workflow for Risperidone.

Biological Context and Mechanism of Action of the Final Product (Risperidone)

While this compound is a synthetic intermediate and not intended for direct biological application, its structure is integral to the pharmacological activity of the final product, risperidone. Risperidone is an atypical antipsychotic that functions as a potent antagonist at serotonin 5-HT₂A and dopamine D₂ receptors.[7] Its therapeutic effects in schizophrenia and bipolar disorder are believed to be mediated through this combined receptor blockade.[7] The metabolism of risperidone primarily occurs via CYP2D6, leading to the formation of 9-hydroxyrisperidone, which exhibits similar pharmacological activity to the parent compound.[9]

Analytical Characterization

A comprehensive analysis of this compound is crucial to ensure its purity and identity for use in pharmaceutical synthesis. Standard analytical techniques employed for its characterization include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

While specific spectra are proprietary to manufacturers, these techniques are standard for the quality control of this intermediate.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a key intermediate in the synthesis of the antipsychotic drug risperidone. Its well-defined chemical properties and established synthetic utility make it a valuable molecule for drug development professionals. This guide has provided a detailed overview of its characteristics, a representative synthetic protocol for its application, and its connection to the final active pharmaceutical ingredient, offering a valuable resource for researchers and scientists in this field.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

This compound is a white to off-white or pale beige crystalline powder.[2][3] It is recognized as a versatile building block in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders.[1]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₂H₁₃F₂NO·HCl[4]
Molecular Weight 261.7 g/mol [4]
Melting Point 203-206 °C (decomposes)[5]
Appearance Off-white to light yellow powder[4]
Solubility Soluble in water and methanol. Quantitative data not available.[6]
pKa Data not available.
CAS Number 106266-04-0[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not widely published. Therefore, this section provides generalized, yet detailed, methodologies that are standard in the pharmaceutical industry for characterizing such compounds.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is the standard technique.

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is ramped up at a moderate rate to approximately 20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or other relevant aqueous buffers) in a sealed, inert container.

  • Equilibration: The container is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is limited.

  • Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator are used.

  • Procedure:

    • The solution is stirred continuously, and the initial pH is recorded.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant.

    • The titration is continued until the pH plateaus in the basic region.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For a hydrochloride salt of a base, this will represent the pKa of the conjugate acid.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical intermediate like this compound.

G cluster_0 Characterization Process start Start: Compound Synthesis & Purification identity Identity Confirmation Molecular Formula Molecular Weight start->identity purity Purity Assessment Appearance Melting Point Range identity->purity structure Structural Elucidation NMR MS IR Spectroscopy identity->structure solubility Solubility Determination Aqueous (pH dependent) Organic Solvents purity->solubility ionization Ionization Properties pKa Determination purity->ionization end Complete Physicochemical Profile solubility->end ionization->end structure->end

Caption: Workflow for Physicochemical Characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound. For definitive values of properties not found in the literature, experimental determination using the outlined protocols is recommended.

References

The Lynchpin in Neuroleptic Synthesis: A Technical Guide to 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a pivotal chemical intermediate, not intended for direct therapeutic use, but indispensable in the synthesis of a class of atypical antipsychotic medications. Its unique structural features, particularly the difluorobenzoyl and piperidine moieties, serve as a foundational scaffold for building complex, pharmacologically active molecules. This technical guide elucidates the role of this intermediate, focusing on its application in the synthesis of the widely prescribed antipsychotics, Risperidone and Iloperidone. We will delve into the synthetic pathways, detailed experimental protocols, and the mechanism of action of the resulting active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of pharmaceutical development, the efficient and reliable synthesis of APIs is paramount. Chemical intermediates are the unsung heroes of this process, providing the necessary molecular architecture for the final drug product. This compound (CAS RN: 106266-04-0) has emerged as a critical building block, particularly in the development of drugs targeting neurological disorders.[1][2] Its significance lies in its capacity to be readily functionalized, allowing for the introduction of various pharmacophores that dictate the final drug's efficacy and safety profile. This guide will explore its central role in the synthesis of two prominent atypical antipsychotics, Risperidone and Iloperidone, which are cornerstones in the management of schizophrenia and bipolar disorder.

The Role of 4-(2,4-Difluorobenzoyl)piperidine in Drug Synthesis

The primary utility of this compound is as a precursor to the core benzisoxazole-piperidine structure found in several antipsychotic drugs.[3] The synthesis of these drugs typically involves a multi-step process where the piperidine nitrogen of the intermediate is alkylated to introduce a more complex side chain, which is crucial for the drug's interaction with its biological targets.

Synthesis of Risperidone

Risperidone is a potent antipsychotic agent whose synthesis heavily relies on intermediates derived from 4-(2,4-difluorobenzoyl)piperidine. A common synthetic route involves the conversion of the ketone in the intermediate to an oxime, followed by cyclization to form the benzisoxazole ring system. This is then coupled with a second key intermediate to yield Risperidone.

A general synthetic pathway is outlined below:

Risperidone_Synthesis cluster_0 From Intermediate to Benzisoxazole Core cluster_1 Final Coupling Intermediate 4-(2,4-Difluorobenzoyl)piperidine hydrochloride Oxime 4-(2,4-Difluorobenzoyl)piperidine oxime Intermediate->Oxime Hydroxylamine Benzisoxazole 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Oxime->Benzisoxazole Cyclization (e.g., KOH) Risperidone Risperidone Benzisoxazole->Risperidone N-Alkylation (e.g., K2CO3, KI) Coupling_Partner 3-(2-Chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Coupling_Partner->Risperidone Iloperidone_Synthesis cluster_0 From Intermediate to Benzisoxazole Core cluster_1 Final Coupling Intermediate 4-(2,4-Difluorobenzoyl)piperidine hydrochloride Oxime 4-(2,4-Difluorobenzoyl)piperidine oxime Intermediate->Oxime Hydroxylamine Benzisoxazole 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Oxime->Benzisoxazole Cyclization (e.g., NaOH) Iloperidone Iloperidone Benzisoxazole->Iloperidone N-Alkylation Coupling_Partner 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone Coupling_Partner->Iloperidone Risperidone_MoA cluster_D2 Dopaminergic Pathway cluster_5HT2A Serotonergic Pathway Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->5HT2A_Receptor Antagonism Therapeutic_Effect Therapeutic Effect (Antipsychotic) Dopamine_Signal Dopaminergic Neurotransmission Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) Dopamine_Signal->Positive_Symptoms leads to Positive_Symptoms->Therapeutic_Effect Alleviation Serotonin_Signal Serotonergic Neurotransmission Negative_Symptoms Negative Symptoms (Apathy, Anhedonia) Serotonin_Signal->Negative_Symptoms contributes to Negative_Symptoms->Therapeutic_Effect Improvement Iloperidone_MoA cluster_Receptors Receptor Interactions cluster_Effects Pharmacological Effects Iloperidone Iloperidone D2_Receptor Dopamine D2 Receptor Iloperidone->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Iloperidone->5HT2A_Receptor Antagonism Alpha1_Receptor α1-Adrenergic Receptor Iloperidone->Alpha1_Receptor Antagonism Antipsychotic_Effect Antipsychotic Effect (Positive & Negative Symptoms) D2_Receptor->Antipsychotic_Effect 5HT2A_Receptor->Antipsychotic_Effect Side_Effects Side Effects (Orthostatic Hypotension) Alpha1_Receptor->Side_Effects

References

The Pivotal Role of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorobenzoyl)piperidine hydrochloride (DFBPH) is a crucial chemical intermediate, primarily recognized for its integral role in the synthesis of a class of atypical antipsychotic medications. While not pharmacologically active in its own right, its structural contribution is fundamental to the efficacy of potent neuropharmacological agents such as risperidone and iloperidone. This technical guide delineates the neuropharmacological significance of DFBPH by examining its role as a precursor, the synthetic pathways it enables, and the mechanisms of action of the resulting therapeutic drugs that target key neurotransmitter systems implicated in psychiatric disorders.

Introduction

This compound is a piperidine derivative distinguished by a difluorobenzoyl moiety.[1][2][3] Its primary significance in neuropharmacology lies not in direct interaction with neural receptors, but as a sophisticated building block in the multi-step synthesis of atypical antipsychotics.[4][5] These medications are cornerstones in the management of schizophrenia and other psychotic disorders, offering an improved side-effect profile compared to first-generation antipsychotics. The incorporation of the 4-(2,4-difluorobenzoyl)piperidine structure is a key feature in the development of drugs that modulate dopaminergic and serotonergic pathways.[6]

The Core Role: A Key Synthetic Intermediate

The neuropharmacological relevance of this compound is defined by its function as a precursor to potent antipsychotic drugs. Its chemical structure provides a necessary scaffold for the synthesis of compounds with high affinity for dopamine D2 and serotonin 5-HT2A receptors.[5]

Synthesis of Risperidone

Risperidone is a widely prescribed atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[7] The synthesis of risperidone often commences with this compound. A common synthetic route involves the hydrolysis of the hydrochloride salt, followed by oximation and subsequent cyclization to form the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[8] This intermediate is then alkylated with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to yield risperidone.[8][9]

Experimental Protocol: Synthesis of Risperidone from this compound [8]

  • Hydrolysis and Oximation: this compound is first converted to its free base. The free base is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, typically under reflux conditions, to form the corresponding oxime.[8]

  • Cyclization: The resulting oxime undergoes cyclization in the presence of a base, such as potassium hydroxide, in boiling water to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[8]

  • Alkylation: The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is then condensed with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide in a solvent like acetonitrile.[8]

  • Purification: The final product, risperidone, is then purified through recrystallization or other chromatographic techniques to achieve high purity.

Synthesis of Iloperidone

Iloperidone is another atypical antipsychotic used for the treatment of schizophrenia.[10][11] Similar to risperidone, its synthesis can utilize this compound as a starting material. The initial steps of oximation and cyclization to form the benzisoxazole piperidine intermediate are analogous to the risperidone synthesis.[12][13] The subsequent N-alkylation step, however, involves a different side chain to yield iloperidone.[13]

Experimental Protocol: Synthesis of Iloperidone from this compound [13]

  • Oximation and Ring-Closure: this compound is reacted with hydroxylamine hydrochloride in ethanol under reflux to form the oxime. This is followed by a ring-closure reaction in an aqueous solution of sodium hydroxide under reflux to produce 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.[13]

  • N-Alkylation: The benzisoxazole intermediate is then subjected to N-alkylation using 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone in a suitable solvent with a base.[14] A one-step synthesis from the oxime and the bromo-compound in the presence of lithium hydroxide in methyl isopropyl ketone has also been reported.[14]

  • Purification: The crude iloperidone is purified by methods such as column chromatography or recrystallization to obtain the final product of high purity.[13]

Neuropharmacological Mechanisms of Action of End Products

The therapeutic effects of the antipsychotics derived from this compound are primarily attributed to their interaction with dopamine and serotonin receptor systems in the brain.

Dopamine D2 Receptor Antagonism

Both risperidone and iloperidone are potent antagonists of the dopamine D2 receptor.[15][16] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][17] By blocking D2 receptors in this pathway, these drugs reduce dopaminergic neurotransmission, leading to an alleviation of psychotic symptoms.[18]

Serotonin 5-HT2A Receptor Antagonism

A defining characteristic of atypical antipsychotics is their high affinity for the serotonin 5-HT2A receptor, where they act as antagonists.[7][11] The ratio of 5-HT2A to D2 receptor antagonism is often considered a key factor in their "atypical" profile, which includes a lower propensity to cause extrapyramidal side effects (EPS) compared to older antipsychotics.[6][15] Blockade of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, such as the nigrostriatal and mesocortical pathways, which may contribute to the reduced risk of EPS and potential benefits for negative and cognitive symptoms of schizophrenia.[17]

Receptor Binding Profiles

The quantitative data on the receptor binding affinities of risperidone and iloperidone highlight their potent and mixed antagonist profiles.

ReceptorRisperidone (Ki, nM)Iloperidone (Ki, nM)
Dopamine D2~3-6~5-7
Serotonin 5-HT2A~0.2-0.5~0.3-0.6
Adrenergic α1~1-3~0.3-0.7
Adrenergic α2~5-10~1-2
Histamine H1~20-40~30-50

Note: Ki values are approximate and can vary between different studies and experimental conditions.

Signaling Pathways

The therapeutic and side effects of antipsychotics derived from this compound are mediated through complex intracellular signaling cascades following receptor binding.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[19] Antagonism of the D2 receptor by drugs like risperidone and iloperidone blocks the downstream signaling cascade initiated by dopamine. This prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. D2 receptors also signal through β-arrestin pathways, which are involved in receptor desensitization and may also mediate some of the therapeutic effects of antipsychotics.[19]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Antipsychotic Risperidone/ Iloperidone Antipsychotic->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response 5HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2A_R 5-HT2A Receptor Gq Gαq/11 Protein HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Serotonin Serotonin Serotonin->HT2A_R Antipsychotic Risperidone/ Iloperidone Antipsychotic->HT2A_R Blocks PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Modulation of Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

References

A Technical Guide to 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride: A Key Precursor for Novel Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a critical starting material in the synthesis of potent dopamine receptor antagonists. It details the compound's properties, its application in the synthesis of notable antipsychotics, the underlying pharmacology of dopamine receptor signaling, and the standard workflows for evaluating novel antagonist candidates.

Introduction

This compound is a versatile chemical intermediate widely utilized in pharmaceutical research and development.[1] Its unique structure, featuring a difluorobenzoyl moiety attached to a piperidine ring, makes it a valuable building block for synthesizing a range of bioactive molecules, particularly those targeting the central nervous system.[1] This compound is recognized as a key precursor in the manufacturing of atypical antipsychotics such as Risperidone and Iloperidone, which act as antagonists for dopamine D2 and serotonin receptors. Its stability, reactivity, and favorable solubility profile make it an essential component in the discovery and development of new therapeutic agents for neurological and psychiatric disorders.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReferences
CAS Number 106266-04-0[1][2]
Molecular Formula C₁₂H₁₃F₂NO·HCl[1]
Molecular Weight 261.7 g/mol [1]
Appearance Off-white to light yellow or pale beige solid/powder[1][3][4]
Purity ≥98.0% (HPLC)[1]
Melting Point 203-206°C (decomposes)[4][5]
Solubility Soluble in water and methanol[4]
Storage Store at 0-8°C or room temperature in an inert atmosphere[1][4]

Role as a Precursor in Dopamine Antagonist Synthesis

The primary utility of this compound is in the multi-step synthesis of dopamine receptor antagonists. The general synthetic strategy involves the N-alkylation of the piperidine nitrogen. A prominent example is the synthesis of Risperidone.

G cluster_0 Synthesis of Risperidone precursor 4-(2,4-Difluorobenzoyl) piperidine hydrochloride intermediate 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole precursor->intermediate Oximation & Cyclization risperidone Risperidone intermediate->risperidone N-Alkylation reagent 3-(2-Chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reagent->risperidone

Fig. 1: Synthetic pathway from precursor to Risperidone.

The following is a representative protocol for the synthesis of Risperidone, derived from established patent literature. This process involves the conversion of the precursor ketone to an oxime, followed by cyclization and N-alkylation.

Step 1: Preparation of 2,4-difluorophenyl(4-piperidinyl)methanone oxime hydrochloride [6][7]

  • To a solution of this compound (e.g., 30 g) in ethanol (50 ml), add hydroxylamine hydrochloride (30 g).[6]

  • Stir the mixture at room temperature and add N,N-dimethylethanolamine (29.5 ml) dropwise.[7]

  • Reflux the resulting mixture for approximately 3 hours.[7]

  • After the reaction, cool the mixture and process it to isolate the oxime hydrochloride intermediate.

Step 2: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole [8]

  • The oxime intermediate from Step 1 is cyclized using a base, such as aqueous potassium hydroxide (KOH), in boiling water.[8]

  • This step forms the core benzisoxazole ring structure, a key pharmacophore of Risperidone.

Step 3: N-alkylation to form Risperidone [8][9][10]

  • React the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[10]

  • Perform the reaction in a suitable solvent such as acetonitrile or dimethylformamide (DMF).[9][10]

  • Use a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a catalyst like potassium iodide (KI).[8][9]

  • Reflux the reaction mixture for several hours (e.g., 16-30 hours) until completion, monitored by HPLC.[9][10]

  • Upon completion, cool the mixture, and purify the resulting crude Risperidone via recrystallization to achieve high purity (e.g., >99.5%).[6][10]

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Mechanism of Action: Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are fundamental to many neurological processes, including motor control, motivation, and cognition.[11][12] They are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4), which have opposing effects on the intracellular signaling molecule cyclic AMP (cAMP).[13][14] Antagonists derived from this compound primarily target D2-like receptors.

D1-like receptors are coupled to Gαs or Gαolf proteins.[13][15] Agonist binding initiates a stimulatory cascade.

G cluster_d1 D1-Like Receptor Signaling Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Gas Gαs/olf (Active) D1R->Gas Activates AC Adenylyl Cyclase (AC) Gas->AC Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) Downstream Phosphorylation of Downstream Targets (Ion Channels, etc.) PKA->Downstream PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates

Fig. 2: D1-like receptor stimulatory signaling pathway.

Activation of D1-like receptors leads to the stimulation of adenylyl cyclase, increasing cAMP levels.[15] This activates Protein Kinase A (PKA), which in turn phosphorylates various substrates, including DARPP-32.[13][14] Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase-1 (PP1), leading to a sustained state of phosphorylation for many neuronal proteins and altering cellular function.[14]

D2-like receptors, the primary target for many antipsychotics, are coupled to Gαi or Gαo proteins and have an inhibitory effect on cAMP production.[14][15]

G cluster_d2 D2-Like Receptor Signaling Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R Antagonist D2 Antagonist (e.g., Risperidone) Antagonist->D2R Blocks Gai Gαi/o (Active) D2R->Gai Activates Gbg Gβγ Subunit D2R->Gbg Releases AC Adenylyl Cyclase (AC) Gai->AC Inhibits Channels Ion Channels (K+, Ca2+) Gbg->Channels Modulates MAPK MAPK/ERK Pathway Gbg->MAPK Activates cAMP cAMP AC->cAMP CellularResponse Inhibition of Neuronal Activity cAMP->CellularResponse Channels->CellularResponse MAPK->CellularResponse

Fig. 3: D2-like receptor inhibitory signaling pathway.

Agonist binding to D2-like receptors leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels and reducing PKA activity.[13] The dissociation of the G-protein also releases Gβγ subunits, which can directly modulate the activity of various effectors, including ion channels (activating K+ channels and inhibiting Ca2+ channels) and other signaling cascades like the MAPK/ERK pathway.[13][15] Antagonists block these effects by preventing dopamine from binding to the receptor.

Evaluation of Novel Dopamine Receptor Antagonists

Once a new compound is synthesized from the precursor, it undergoes a rigorous evaluation process to characterize its pharmacological profile. This workflow ensures the identification of potent, selective, and drug-like candidates.

G cluster_workflow Drug Discovery Workflow for Dopamine Antagonists synthesis Synthesis of Novel Analogues (from Precursor) primary_screening Primary Screening: Radioligand Binding Assay synthesis->primary_screening determine_ki Determine Binding Affinity (Ki) for Dopamine Receptors (D1-D5) primary_screening->determine_ki functional_assay Secondary Screening: Functional Assays (e.g., β-arrestin, Ca2+ mobilization) determine_ki->functional_assay Potent Binders determine_ic50 Determine Potency (IC50/AC50) & Functional Activity (Antagonist/Agonist) functional_assay->determine_ic50 selectivity Selectivity Profiling (vs. other GPCRs, e.g., Serotonin) determine_ic50->selectivity Active Antagonists adme In Vitro ADME/Tox (Metabolic Stability, Permeability) selectivity->adme Selective Hits lead_candidate Lead Candidate adme->lead_candidate Drug-like Properties

Fig. 4: Standard experimental workflow for antagonist evaluation.
  • Radioligand Binding Assays: These experiments measure the affinity of a test compound for a specific receptor.[16][17] They are typically performed using cell membranes expressing the receptor of interest (e.g., CHO cells transfected with D2R) and a radiolabeled ligand with known high affinity. The test compound's ability to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.[16]

  • Functional Assays: These assays determine whether a compound acts as an antagonist, agonist, or partial agonist and measure its potency (IC50 or AC50).[16][18] Common methods include:

    • β-Arrestin Recruitment Assays: Measure the recruitment of β-arrestin to the receptor upon ligand binding, a key step in GPCR desensitization and signaling.[16]

    • Calcium (Ca²⁺) Mobilization Assays: For receptors coupled to Gαq or chimeric G-proteins, ligand binding can trigger a release of intracellular calcium, which is measured using fluorescent dyes.[18]

    • [³⁵S]GTPγS Binding Assays: Measure the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[18]

  • In Vitro ADME Profiling: Before advancing to in vivo studies, lead candidates are assessed for their drug-like properties (Absorption, Distribution, Metabolism, and Excretion). This includes evaluating metabolic stability in liver microsomes and cell permeability (e.g., using Caco-2 or PAMPA assays).[19][20]

The table below presents representative data for novel dopamine receptor antagonists developed from various piperidine scaffolds, illustrating the typical affinity and selectivity profiles sought in drug discovery programs.

CompoundTargetBinding Affinity (Ki, nM)D2/D4 SelectivityD3/D4 SelectivityReference
Compound 14a D40.3>2000-fold>2000-fold[19][21][22]
Compound 15 D4758 (pKi=6.12)13-fold1.4-fold[23]
Compound 16 D41.6 (pKi=8.79)2239-fold-[23]
Hit Compound 1 D23006.3-fold (vs. D3)-[16]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a clinically important class of dopamine receptor antagonists. Its structural features are integral to the pharmacophores of successful antipsychotic drugs. A thorough understanding of its chemistry, the downstream synthetic pathways, the complex dopamine signaling networks, and the rigorous pharmacological evaluation workflows is essential for professionals engaged in the research and development of next-generation CNS therapeutics. The continued use of this precursor will undoubtedly fuel the discovery of novel antagonists with improved efficacy and safety profiles.

References

The Role of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride in Schizophrenia Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a key chemical intermediate pivotal in the synthesis of a class of atypical antipsychotic drugs.[1][2][3] While not used directly in schizophrenia research as a therapeutic or investigational agent, its stable and reactive nature makes it an essential building block for creating more complex molecules with therapeutic potential.[2] This technical guide will delve into the synthesis of prominent antipsychotics from this intermediate, their mechanisms of action, and the experimental protocols used to evaluate their efficacy in preclinical schizophrenia models.

The primary significance of this compound lies in its contribution to the development of benzisoxazole derivatives, such as risperidone and iloperidone, which are established treatments for schizophrenia.[1] These medications are known for their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][4] The difluorobenzoyl moiety within the precursor molecule is a critical pharmacophore that contributes to the high binding affinity of the final drug products to these receptors.[2]

Synthetic Pathway from Intermediate to Antipsychotic

The synthesis of atypical antipsychotics like risperidone and iloperidone from this compound involves a multi-step chemical process. A generalized synthetic workflow is outlined below.

Synthetic_Pathway A 4-(2,4-Difluorobenzoyl)piperidine hydrochloride C Alkylation Reaction A->C Reactant B Key Benzisoxazole Intermediate B->C Reactant D Final Antipsychotic Drug (e.g., Risperidone, Iloperidone) C->D Product

A generalized synthetic pathway from the piperidine intermediate to a final antipsychotic drug.

A crucial step in this synthesis is the N-alkylation of the piperidine nitrogen with a suitable benzisoxazole-containing side chain. This reaction couples the two key fragments of the final drug molecule. The specific nature of the benzisoxazole component can be varied to modulate the pharmacological properties of the resulting compound.

Mechanism of Action of Derived Antipsychotics

The antipsychotic efficacy of drugs synthesized from this compound, such as risperidone, is primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain.[4] Schizophrenia is associated with hyperactivity of the mesolimbic dopamine pathway, leading to positive symptoms like hallucinations and delusions.[5]

These atypical antipsychotics act as potent antagonists at dopamine D2 receptors, which helps to alleviate these positive symptoms.[4] Furthermore, their strong antagonism at serotonin 5-HT2A receptors is thought to contribute to their efficacy against negative symptoms (e.g., anhedonia, avolition) and cognitive deficits, and may also reduce the likelihood of extrapyramidal side effects that are common with older, typical antipsychotics.[6]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Signal Downstream Signaling (Reduced cAMP) D2R->Signal Initiates Antipsychotic Atypical Antipsychotic (e.g., Risperidone) Antipsychotic->D2R Blocks

Simplified signaling pathway showing D2 receptor antagonism by an atypical antipsychotic.

Preclinical Evaluation of Derived Antipsychotics

The antipsychotic potential of compounds synthesized from this compound is assessed in a variety of preclinical animal models of schizophrenia. These models aim to replicate certain behavioral or neurochemical aspects of the disorder.

Key Experimental Protocols

1. Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the psychostimulant effects of dopamine agonists, which is predictive of antipsychotic efficacy against positive symptoms.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Acclimatize rats to the open-field arena for 30 minutes.

    • Administer the test compound (e.g., risperidone) or vehicle via intraperitoneal (IP) injection.

    • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, IP).

    • Immediately place the rat in the open-field arena and record locomotor activity for 60-90 minutes using an automated tracking system.

  • Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle-treated group.

2. Prepulse Inhibition (PPI) of the Startle Reflex: This model evaluates sensorimotor gating, a cognitive process that is deficient in individuals with schizophrenia.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound or vehicle.

    • After a pre-treatment period, place the mouse in a startle chamber.

    • Present a series of acoustic stimuli: a loud startling pulse alone, a weak prepulse alone, or the prepulse shortly preceding the startling pulse.

    • Measure the startle response (whole-body flinch) via a piezoelectric transducer.

  • Endpoint: The ability of the test compound to reverse a deficit in PPI induced by a psychotomimetic agent like phencyclidine (PCP) or dizocilpine (MK-801).

3. Conditioned Avoidance Response (CAR): This model has high predictive validity for antipsychotic efficacy.

  • Animals: Male Wistar rats.

  • Procedure:

    • Train rats in a shuttle box where a conditioned stimulus (e.g., a light or tone) precedes an unconditioned stimulus (e.g., a mild foot shock).

    • The rat learns to avoid the shock by moving to the other side of the shuttle box during the conditioned stimulus.

    • Once the behavior is acquired, administer the test compound or vehicle.

  • Endpoint: A selective suppression of the avoidance response without impairing the escape response (moving after the shock has started), indicating an antipsychotic-like effect rather than simple motor impairment.[7]

Experimental_Workflow Start Select Animal Model (e.g., Amphetamine-Induced Hyperactivity) Admin Administer Test Compound (Derived from Intermediate) Start->Admin Induce Induce Schizophrenia-like Phenotype (if applicable) Admin->Induce Behavior Behavioral Testing Induce->Behavior Data Data Analysis Behavior->Data Efficacy Determine Antipsychotic Efficacy Data->Efficacy

A typical workflow for the preclinical evaluation of a novel antipsychotic candidate.

Quantitative Data for Derived Antipsychotics

The following table summarizes representative in vitro binding affinities for risperidone, a prominent antipsychotic synthesized using a derivative of 4-(2,4-Difluorobenzoyl)piperidine. High affinity is indicated by a low Ki value.

ReceptorRisperidone Ki (nM)
Dopamine D23.1
Serotonin 5-HT2A0.16
Alpha-1 Adrenergic0.8
Alpha-2 Adrenergic1.1
Histamine H12.1

Note: Data is compiled from various public domain sources and is representative. Actual values may vary between studies.

Conclusion

This compound is a cornerstone in the synthesis of several clinically important atypical antipsychotics. While it does not have direct applications in schizophrenia research, its structural contribution is fundamental to the development of potent dopamine D2 and serotonin 5-HT2A receptor antagonists. The continued use and modification of this and similar chemical scaffolds are crucial for the discovery of novel and more effective treatments for schizophrenia and other psychotic disorders. Understanding the journey from this simple intermediate to a complex therapeutic agent provides valuable insight into the process of modern psychopharmacological drug development.

References

Spectroscopic Analysis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of antipsychotic drugs such as risperidone. The following document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Experimental protocols for acquiring this data are also provided, alongside a visualization of its synthetic pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and quality control of this important pharmaceutical intermediate.

Introduction

This compound is a heterocyclic ketone that serves as a crucial building block in the pharmaceutical industry. Notably, it is a pivotal intermediate in the synthesis of risperidone, a widely used atypical antipsychotic medication.[1] The purity and structural integrity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS are essential tools for the unambiguous identification and characterization of this compound. This guide summarizes the expected spectroscopic data and provides standardized protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 106266-04-0[2]
Molecular Formula C₁₂H₁₄ClF₂NO[2]
Molecular Weight 261.70 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 203-206 °C (decomposes)[2]
Purity Typically ≥98% (by HPLC)

Spectroscopic Data and Analysis

Due to the limited availability of public domain experimental spectra for this compound, the following sections provide predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are critical for confirming its structure. The hydrochloride salt is typically analyzed in deuterated solvents such as DMSO-d₆ or D₂O.

3.1.1. Predicted ¹H NMR Data

The expected chemical shifts (δ) in the ¹H NMR spectrum are summarized in Table 2. The piperidine ring protons are expected to show complex splitting patterns due to proton-proton coupling and the conformational rigidity of the ring. The protons on the difluorobenzoyl group will exhibit splitting due to both proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Piperidine H2, H6 (axial)3.0 - 3.2m
Piperidine H2, H6 (equatorial)3.4 - 3.6m
Piperidine H3, H5 (axial)1.8 - 2.0m
Piperidine H3, H5 (equatorial)2.1 - 2.3m
Piperidine H43.8 - 4.0m
Aromatic H3'7.2 - 7.3ddd
Aromatic H5'7.4 - 7.5ddd
Aromatic H6'7.6 - 7.7td
NH₂⁺9.0 - 9.5br s

Chemical shifts are referenced to TMS and are solvent-dependent. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

3.1.2. Predicted ¹³C NMR Data

The predicted chemical shifts in the ¹³C NMR spectrum are presented in Table 3. The carbon signals of the difluorobenzoyl moiety will show characteristic splitting due to carbon-fluorine coupling (J-coupling).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Piperidine C2, C6~43
Piperidine C3, C5~28
Piperidine C4~45
Aromatic C1'~120 (d)
Aromatic C2'~163 (dd)
Aromatic C3'~105 (t)
Aromatic C4'~166 (dd)
Aromatic C5'~112 (dd)
Aromatic C6'~132 (d)
Carbonyl C=O~192

Chemical shifts are referenced to TMS and are solvent-dependent. Multiplicity from C-F coupling: d = doublet, t = triplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, the aromatic ring, the C-F bonds, and the secondary amine salt. The expected IR absorption bands are listed in Table 4.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2800-3200Strong, broadN-H stretch (secondary amine salt)
~1680StrongC=O stretch (ketone)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1270, ~1140StrongC-F stretch
~1220MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable method. The expected molecular ion and major fragments are presented in Table 5.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIon
226.1[M+H]⁺ (protonated free base)
141.0[C₇H₃F₂O]⁺ (difluorobenzoyl cation)
84.1[C₅H₈N]⁺ (piperidine fragment)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. Acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis and Workflow

This compound is synthesized as an intermediate in the production of risperidone. A common synthetic route involves the Friedel-Crafts acylation of 1,3-difluorobenzene.

Synthesis_Workflow A 1,3-Difluorobenzene C Friedel-Crafts Acylation (AlCl3) A->C B 1-Acetylpiperidine-4-carbonyl chloride B->C D 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine C->D Intermediate E Hydrolysis (HCl, heat) D->E F 4-(2,4-Difluorobenzoyl)piperidine hydrochloride E->F Final Product

Caption: Synthetic workflow for this compound.

The experimental workflow for the spectroscopic analysis is a logical progression from sample preparation to data interpretation.

Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weighing B Dissolution / Pelletizing A->B C NMR Spectrometer B->C D FTIR Spectrometer B->D E Mass Spectrometer B->E F Spectral Processing C->F D->F E->F G Peak Assignment & Interpretation F->G H Structural Confirmation G->H

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols and workflow diagrams, serve as a valuable resource for the identification, characterization, and quality control of this important pharmaceutical intermediate. Accurate spectroscopic analysis is crucial for ensuring the integrity of the synthetic process and the quality of the final drug product.

References

An In-depth Technical Guide to the Stability and Storage of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (CAS No: 106266-04-0), a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Adherence to proper storage and handling protocols is crucial to maintain the compound's purity, ensuring the integrity of research and development activities.[2]

Physicochemical Properties and Stability Profile

This compound is a white to light yellow crystalline powder.[3] The hydrochloride salt form of this compound is utilized to enhance its stability and shelf-life, making it more suitable for various synthesis conditions.[4] While specific degradation pathways and quantitative stability data under various stress conditions (e.g., hydrolysis, oxidation, photolysis) are not extensively detailed in publicly available literature, its general stability is considered robust under recommended storage conditions. Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[5]

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationSource(s)
Temperature Room temperature. Some sources recommend a cool place, <15°C.[3][5]
Atmosphere Store in a tightly closed container. An inert atmosphere is also recommended.[5][6]
Environment A dry, cool, and well-ventilated place.[5][6]
Light Store away from sunlight. TCI Chemicals suggests a dark place.[3][5]
Incompatibilities Avoid strong oxidizing agents. Also listed as incompatible with bases and strong acids.[5][7]

Handling and Safety Precautions

Proper handling is essential to maintain the stability of this compound and to ensure personnel safety. The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

Key handling recommendations include:

  • Handling in a well-ventilated area, using local exhaust ventilation if necessary.[5][6]

  • Avoiding the formation of dust and aerosols.[6]

  • Using personal protective equipment (PPE) such as protective gloves, clothing, and tightly fitting safety goggles.[5][6]

  • Washing hands thoroughly after handling.[6][8]

  • Preventing fire caused by electrostatic discharge by using non-sparking tools.[6]

Experimental Protocols: A General Approach to Stability Testing

While specific, validated stability-indicating assay protocols for this compound are not publicly documented, a general workflow for assessing the stability of a solid chemical compound is presented below. High-Performance Liquid Chromatography (HPLC) is a common technique for such analyses, with purity assessments often conducted using this method.[3]

General Experimental Workflow for Solid-State Stability Assessment:

A logical workflow for a stability study would involve initial characterization, exposure to stress conditions, and subsequent analysis to detect any degradation.

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_exposure 2. Stress Conditions cluster_analysis 3. Analysis Initial_Characterization Initial Characterization (Purity, Appearance, etc.) Sample_Preparation Sample Preparation (Aliquotting into Vials) Initial_Characterization->Sample_Preparation Thermal Thermal Stress (Elevated Temperature) Sample_Preparation->Thermal Expose Samples Humidity Humidity Stress (High %RH) Sample_Preparation->Humidity Expose Samples Photolytic Photolytic Stress (Light Exposure) Sample_Preparation->Photolytic Expose Samples Timepoint_Sampling Timepoint Sampling Thermal->Timepoint_Sampling Humidity->Timepoint_Sampling Photolytic->Timepoint_Sampling Analytical_Testing Analytical Testing (e.g., HPLC) Timepoint_Sampling->Analytical_Testing Data_Evaluation Data Evaluation (Degradation Products, Purity Change) Analytical_Testing->Data_Evaluation Storage_Handling_Logic cluster_storage Proper Storage cluster_handling Proper Handling Compound 4-(2,4-Difluorobenzoyl)piperidine hydrochloride Cool Cool Temperature (<15°C Recommended) Compound->Cool Dry Dry Environment Compound->Dry Dark Away from Light Compound->Dark Sealed Tightly Sealed Container Compound->Sealed Ventilation Good Ventilation Compound->Ventilation PPE Use of PPE Compound->PPE No_Dust Avoid Dust Formation Compound->No_Dust Outcome_Stable Maintained Purity and Stability Cool->Outcome_Stable Dry->Outcome_Stable Dark->Outcome_Stable Sealed->Outcome_Stable Outcome_Safe Ensured Personnel Safety Ventilation->Outcome_Safe PPE->Outcome_Safe No_Dust->Outcome_Safe

References

Methodological & Application

Application Note: Synthesis of Risperidone from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Risperidone, an atypical antipsychotic agent, commencing from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. The synthesis involves a multi-step process, including the formation of a key benzisoxazole intermediate, which is subsequently coupled with a pyrido[1,2-a]pyrimidin-4-one moiety. This application note includes comprehensive experimental procedures, quantitative data summaries, and diagrams illustrating the synthetic workflow and the drug's mechanism of action, intended for professionals in pharmaceutical research and development.

Introduction

Risperidone is a second-generation antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of serotonin type 2 (5-HT2A) and dopamine type 2 (D2) receptors.[1][2][3] This document outlines a reliable synthetic route to Risperidone, starting with the commercially available this compound. The described pathway involves the synthesis of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, followed by their final condensation to yield Risperidone.

Mechanism of Action

The antipsychotic activity of Risperidone is mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[2][3] In psychotic conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is often observed, contributing to positive symptoms.[1][3] Risperidone acts as a D2 receptor antagonist, blocking dopamine and thereby reducing this hyperactivity.[1] Simultaneously, its strong antagonism of 5-HT2A receptors is believed to enhance dopamine release in other brain regions, which may help alleviate the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.[1][4] Risperidone also exhibits high affinity for α1, α2-adrenergic, and H1-histaminergic receptors.[3][4]

Risperidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presyn Dopaminergic / Serotonergic Neuron Dopamine Dopamine presyn->Dopamine Release Serotonin Serotonin presyn->Serotonin Release D2_Receptor Dopamine D2 Receptor Signal Downstream Signaling (Reduced Psychotic Symptoms) D2_Receptor->Signal HT2A_Receptor Serotonin 5-HT2A Receptor HT2A_Receptor->Signal Dopamine->D2_Receptor Binds Serotonin->HT2A_Receptor Binds Risperidone Risperidone Risperidone->D2_Receptor Antagonizes Risperidone->HT2A_Receptor Antagonizes

Caption: Risperidone's antagonistic action on D2 and 5-HT2A receptors.

Synthetic Workflow

The synthesis of Risperidone from this compound is a three-step process. First, the starting material is converted to the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole via an oxime formation followed by cyclization. The second key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is synthesized separately. Finally, these two intermediates are coupled via N-alkylation to produce Risperidone.

Synthesis_Workflow A 4-(2,4-Difluorobenzoyl)piperidine HCl (Starting Material) B 4-(2,4-Difluorobenzoyl)piperidine Oxime A->B Hydroxylamine HCl, N,N-Dimethylethanolamine, Ethanol, Reflux C 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate 1) B->C KOH, Water, Reflux E Risperidone (Final Product) C->E K2CO3, KI, Acetonitrile, Reflux D 3-(2-Chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 2) D->E

Caption: Overall synthetic pathway for Risperidone.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate 1)

This step is performed in two stages: oximation followed by cyclization.

a) Preparation of 4-(2,4-Difluorobenzoyl)piperidine Oxime Hydrochloride

  • To a suitable reaction vessel, add this compound (30g) and hydroxylamine hydrochloride (30g) to ethanol (50ml).[5]

  • While stirring at room temperature, add N,N-dimethylethanolamine (29.5ml) dropwise.[5]

  • Heat the mixture to reflux and maintain for 3 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, and the product can be used directly in the next step or isolated if necessary.

b) Cyclization to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

  • Prepare a solution of the crude oxime from the previous step.

  • In a separate vessel, prepare a solution of potassium hydroxide (KOH) in boiling water.[6]

  • Add the oxime solution to the boiling KOH solution.

  • Maintain the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Step 2: Synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 2)

This intermediate is synthesized via the hydrogenation of its precursor.

  • Dissolve 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (28g) in 90 mL of 6N hydrochloric acid.[7]

  • Add 10% palladium on carbon catalyst (2.8g) to the solution.[7]

  • Hydrogenate the mixture under a hydrogen pressure of 35 psi at room temperature with stirring for 8 hours.[7]

  • After the reaction is complete (monitored by HPLC), filter the mixture through Celite to remove the catalyst.[7]

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Add isopropanol (200 mL) to the residue and stir to precipitate the product.[7]

  • Collect the solid by filtration and dry to yield the title compound as a white crystalline solid.[7]

Step 3: Synthesis of Risperidone

This final step involves the N-alkylation of Intermediate 1 with Intermediate 2.

  • In a 50-ml reaction flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (2.56g) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (2.95g).[8]

  • Add an aqueous solution of sodium carbonate (8.5g in 25ml water).[8]

  • Heat the reaction mixture to 110-120°C with stirring for approximately 40 minutes.[8]

  • Alternatively, the reaction can be performed by refluxing the intermediates in acetonitrile with potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) for 30 hours.[9]

  • Monitor the reaction completion by HPLC.

  • Cool the mixture to room temperature with continuous stirring.

  • Filter the precipitated solid, wash thoroughly with pure water, and dry to obtain crude Risperidone.[8]

Step 4: Purification
  • The crude Risperidone can be purified by recrystallization.

  • A common solvent system for purification is a mixture of N,N-dimethylformamide (DMF) and isopropanol.[8]

  • Dissolve the crude product in a minimal amount of hot DMF, then add isopropanol to induce crystallization.

  • Cool, filter the purified crystals, wash with cold isopropanol, and dry under vacuum to yield Risperidone with a purity of >99.5%.[8][10]

Data Presentation

Table 1: Summary of Synthetic Protocol
StepReactionKey ReagentsSolvent(s)ConditionsTypical Yield
1aOximationHydroxylamine HCl, N,N-DimethylethanolamineEthanolReflux, 3hHigh
1bCyclizationPotassium HydroxideWaterReflux~85% (from oxime)
2Hydrogenation10% Pd/C, H₂6N HCl, Isopropanol35 psi, RT, 8h~90%[7]
3N-AlkylationNa₂CO₃ (or K₂CO₃/KI)Water (or Acetonitrile)110-120°C or Reflux~93%[8]
4Purification-DMF, IsopropanolRecrystallization>90% recovery
Table 2: Analytical Data for Risperidone
ParameterMethodSpecificationReference
PurityRP-HPLC≥ 99.5%[8][11]
Identification¹H NMR, ¹³C NMR, Mass SpecConforms to structure[12]
Melting PointCapillary Method170 °C-
UV λmaxUV-Vis Spectroscopy~234-280 nm[11][13]
Related SubstancesUPLC/HPLCIndividual impurity ≤ 0.10%[14][15]

Analytical Characterization

The identity and purity of the synthesized Risperidone should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to determine purity and quantify impurities. A common mobile phase consists of a mixture of methanol, acetonitrile, and a phosphate buffer, with UV detection around 234 nm.[11]

  • Ultra-Performance Liquid Chromatography (UPLC): For faster analysis and better resolution of impurities, UPLC is an excellent alternative to HPLC.[15]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the final product.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of Risperidone, ensuring all protons and carbons are in the correct chemical environment.[12]

  • UV-Visible Spectroscopy: This can be used for quantitative analysis, with Risperidone typically showing maximum absorbance in the range of 275-280 nm.[13][17]

References

Synthesis of Paliperidone using 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of Paliperidone, an atypical antipsychotic agent. The synthesis is achieved through the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This document outlines the reaction conditions, purification methods, and analytical characterization of the final product. Furthermore, it includes a summary of the pharmacological signaling pathway of Paliperidone.

Introduction

Paliperidone is the primary active metabolite of risperidone and is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4][5][6] It is widely used in the treatment of schizophrenia and schizoaffective disorder.[1][5] The synthesis of Paliperidone is a critical process for its pharmaceutical production. The following protocol describes an efficient method for its preparation.

Synthesis of Paliperidone

The synthesis of Paliperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[7] While the user prompt mentioned 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, this intermediate is typically used in the synthesis of Risperidone.[8][9] The correct piperidine intermediate for Paliperidone is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole or its hydrochloride salt.

Reaction Scheme

Paliperidone Synthesis reactant1 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (or its HCl salt) product Paliperidone reactant1->product reactant2 3-(2-chloroethyl)-6,7,8,9-tetrahydro- 9-hydroxy-2-methyl-4H-pyrido[1,2-a] pyrimidin-4-one reactant2->product reagents Base (e.g., DIPA, DBU) Solvent (e.g., Methanol) reagents->product

Caption: Synthetic route to Paliperidone.

Experimental Protocol

Materials:

  • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • Diisopropylamine (DIPA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Acetone

  • Aqueous ammonia

  • Purified water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, and methanol.

  • Base Addition: Add diisopropylamine or DBU to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 62-68 °C) and maintain for several hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Crystallization: Upon completion, cool the reaction mixture to allow for the crystallization of the crude Paliperidone.

  • Filtration and Washing: Filter the crude product and wash the filter cake with a methanol/water solution.

  • Drying: Dry the product under vacuum at 50-70 °C.

Purification

The crude Paliperidone can be further purified to remove process-related impurities.[7][11]

Protocol for Recrystallization:

  • Suspend the crude Paliperidone in a mixture of acetone and aqueous ammonia.[7]

  • Heat the suspension at 50-54 °C for 2-3 hours.[7]

  • Cool the mixture and filter the purified Paliperidone.

  • Wash the product with purified water and dry under vacuum.

This process can yield Paliperidone with a purity of over 99.8%.[7]

Quantitative Data Summary

ParameterValueReference
Reaction Yield (Crude) ~85%
Purity (Crude) >97% (by HPLC)
Overall Yield (Purified) ~60%[7]
Purity (Purified) >99.85% (by HPLC)[7][12]
Reaction Temperature 40-80 °C (preferred 62-68 °C)[10]
Drying Temperature 50-70 °C

Analytical Characterization

The identity and purity of the synthesized Paliperidone should be confirmed using various analytical techniques.

Analytical MethodParametersReference
HPLC Column: C18 (e.g., Thermosil Symmetry, 100 x 4.6 mm, 5 µm)Mobile Phase: Ammonium acetate buffer (pH 4.0) and acetonitrile (50:50 v/v)Flow Rate: 0.8 mL/minDetection: UV at 275 nm[13]
UPLC Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)Mobile Phase: Ammonium acetate buffer and acetonitrile (10:90 v/v)Flow Rate: 0.6 mL/minDetection: UV at 238 nm[14]
Forced Degradation Studies Acid, base, oxidation, heat, and light stress conditions should be applied to assess the stability-indicating nature of the analytical method.[15]

Mechanism of Action and Signaling Pathway

Paliperidone's therapeutic efficacy is primarily attributed to its potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4][5][6] It also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[2][3][5][6]

Paliperidone Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Therapeutic_Effect Therapeutic Effect (Reduction of Psychotic Symptoms) D2_Receptor->Therapeutic_Effect HT2A_Receptor->Therapeutic_Effect Paliperidone Paliperidone Paliperidone->D2_Receptor Blocks Paliperidone->HT2A_Receptor Blocks

Caption: Paliperidone's mechanism of action.

Conclusion

This document provides a comprehensive guide for the synthesis, purification, and analysis of Paliperidone for research and development purposes. The detailed protocols and summarized data offer a valuable resource for scientists and professionals in the field of drug development. Adherence to these methods can facilitate the production of high-purity Paliperidone suitable for further investigation and formulation.

References

Application Notes and Protocols: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the manufacturing of various pharmaceutical agents, including the antipsychotic drug Risperidone. The synthesis is a two-step process commencing with a Friedel-Crafts acylation of 1,3-difluorobenzene with an N-protected piperidine derivative, followed by deprotection and hydrochloride salt formation. This protocol is designed to provide researchers and drug development professionals with a comprehensive guide to the efficient and reliable production of this important building block.

Introduction

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1][2][3] Its preparation via Friedel-Crafts acylation is a fundamental and widely applied method in organic synthesis for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[4][5] The protocol outlined below details a robust procedure for this synthesis, beginning with the acylation of 1,3-difluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride, followed by the subsequent removal of the acetyl protecting group to yield the desired hydrochloride salt.[6]

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactionReactantsCatalyst/ReagentSolventTemp.TimeYield (%)PurityRef.
1Friedel-Crafts Acylation1,3-Difluorobenzene, 1-Acetyl-4-piperidinecarbonyl chlorideAluminum ChlorideDichloromethaneElevated3 h41>98% (HPLC)[2][6]
2Deprotection & Salt Formation1-Acetyl-4-(2,4-difluorobenzoyl)piperidine6N Hydrochloric Acid-Reflux5 h85>98% (HPLC)[2][6]

Experimental Protocols

Step 1: Friedel-Crafts Acylation - Synthesis of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine[6]

Materials:

  • 1,3-Difluorobenzene

  • Aluminum Chloride (AlCl₃)

  • 1-Acetyl-4-piperidinecarbonyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl)

  • Ice

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 1,3-difluorobenzene (67 g) in dichloromethane (150 ml), add aluminum chloride (133 g).

  • Cool the mixture to room temperature.

  • Slowly add a solution of 1-acetyl-4-piperidinecarbonyl chloride (98 g) in dichloromethane (50 ml) dropwise to the mixture.

  • After the addition is complete, heat the mixture at an elevated temperature and stir for 3 hours.

  • Pour the reaction mixture into a mixture of ice and hydrochloric acid.

  • Extract the resulting mixture with dichloromethane (200 ml).

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent from the filtrate under reduced pressure to obtain 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.

Step 2: Deprotection and Hydrochloride Salt Formation - Synthesis of this compound[6]

Materials:

  • 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine

  • 6N Hydrochloric Acid

  • 2-Propanol

Procedure:

  • Add 1-acetyl-4-(2,4-difluorobenzoyl)piperidine (56 g) to 6N hydrochloric acid (190 ml).

  • Reflux the resulting mixture for 5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add 2-propanol (200 ml) and stir.

  • Filter the resulting solid and dry it to obtain this compound.

Visualizations

Chemical Reaction Pathway

reactant1 1,3-Difluorobenzene intermediate 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine reactant1->intermediate AlCl3, CH2Cl2 reactant2 1-Acetyl-4-piperidinecarbonyl chloride reactant2->intermediate product This compound intermediate->product 6N HCl, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Deprotection and Salt Formation A Mix 1,3-Difluorobenzene and AlCl3 in CH2Cl2 B Add 1-Acetyl-4-piperidinecarbonyl chloride solution A->B C Heat and stir for 3 hours B->C D Quench with HCl and ice C->D E Extract with CH2Cl2 D->E F Dry and concentrate to get intermediate E->F G Add intermediate to 6N HCl F->G Intermediate from Step 1 H Reflux for 5 hours G->H I Concentrate under reduced pressure H->I J Add 2-Propanol and stir I->J K Filter and dry the final product J->K

Caption: Workflow diagram for the two-step synthesis protocol.

References

Application Notes and Protocols for the N-alkylation of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-(2,4-difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, including the antipsychotic drug Risperidone.[1][2] The procedures outlined below describe two common and effective methods for this transformation: direct N-alkylation with alkyl halides and reductive amination.

Core Concepts and Strategies

The N-alkylation of this compound involves the formation of a new carbon-nitrogen bond at the piperidine nitrogen. As the starting material is a hydrochloride salt, the piperidine nitrogen is protonated. Therefore, a base is required to neutralize the hydrochloride and deprotonate the resulting secondary amine, rendering it nucleophilic for the subsequent alkylation reaction.

Direct N-Alkylation: This is a classical and widely used method involving the reaction of the piperidine nitrogen with an electrophilic alkyl halide. The reaction is typically carried out in the presence of a base to scavenge the hydrohalic acid byproduct. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or stronger bases like sodium hydride (NaH) for less reactive alkyl halides. The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile being preferred.[3][4]

Experimental Protocols

Protocol 1: Direct N-Alkylation using Alkyl Halides

This protocol describes the direct N-alkylation of this compound with an alkyl halide in the presence of potassium carbonate.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF or acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5-3.0 eq) to the stirred solution. The additional base is required to neutralize the hydrochloride salt and the acid generated during the reaction.[3]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be heated to 50-70°C.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature if heated.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the components in dichloromethane or 1,2-dichloroethane.

  • Add triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[3]

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols. The data for this compound is projected based on these analogous reactions.

Protocol Alkylating Agent Base/Reducing Agent Solvent Temp (°C) Time (h) Yield (%)
1Benzyl bromideK₂CO₃DMF251885-95
1Ethyl iodideK₂CO₃Acetonitrile601280-90
12-BromoacetonitrileK₂CO₃DMF252475-85
2CyclohexanoneNaBH(OAc)₃DCM25890-98
2BenzaldehydeNaBH(OAc)₃DCE25688-96
2AcetoneNaBH(OAc)₃DCM251085-95

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: Direct Alkylation cluster_protocol2 Protocol 2: Reductive Amination cluster_end Final Steps start 4-(2,4-Difluorobenzoyl)piperidine HCl p1_step1 Add Base (e.g., K₂CO₃) & Alkyl Halide in DMF/ACN start->p1_step1 p2_step1 Add Aldehyde/Ketone & Base (e.g., Et₃N) in DCM/DCE start->p2_step1 p1_step2 Reaction (RT or Heat) p1_step1->p1_step2 p1_step3 Aqueous Workup & Extraction p1_step2->p1_step3 purification Column Chromatography p1_step3->purification p2_step2 Add Reducing Agent (e.g., NaBH(OAc)₃) p2_step1->p2_step2 p2_step3 Aqueous Workup & Extraction p2_step2->p2_step3 p2_step3->purification product N-Alkylated Product purification->product

Caption: Experimental workflow for N-alkylation protocols.

logical_relationships cluster_reactants Core Reactants cluster_reagents Method-Specific Reagents piperidine 4-(2,4-Difluorobenzoyl)piperidine product N-Alkylated Product piperidine->product base Base (e.g., K₂CO₃, Et₃N) base->piperidine Deprotonation alkyl_halide Alkyl Halide (R-X) alkyl_halide->piperidine Direct Alkylation carbonyl Aldehyde/Ketone (R'=O) carbonyl->piperidine Forms Iminium Ion reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Caption: Logical relationships of key reaction components.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including the atypical antipsychotics risperidone and iloperidone.[1] It is also identified as a potential impurity in paliperidone and risperidone.[2] Therefore, a robust and reliable analytical method for determining its purity is crucial for ensuring the quality and safety of the final active pharmaceutical ingredients (APIs). This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential impurities.

The developed method is designed to be specific, accurate, precise, and linear over a specified range, making it suitable for routine quality control and stability testing in a drug development setting.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Presentation

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Potential Impurities

The following table lists potential impurities that could be present in a sample of this compound, arising from the synthesis or degradation. The retention times are hypothetical and would need to be confirmed with reference standards.

Impurity NameStructureExpected Retention Time (min)
2,4-Difluorobenzoic acid~ 3.5
Piperidine~ 2.1
4-Piperidinone~ 2.8
2,4-Difluorobenzaldehyde~ 8.2
Method Validation Summary

A summary of the validation parameters for this analytical method is provided below.

ParameterResult
Linearity (µg/mL) 5 - 150
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantitation (LOQ) (µg/mL) 0.3

Experimental Workflow and Diagrams

The overall workflow for the purity analysis is depicted in the following diagram.

HPLC_Workflow start Start: Receive Sample prep Sample and Standard Preparation - Weighing - Dissolution - Dilution start->prep hplc_setup HPLC System Setup - Install Column - Prepare Mobile Phase - Equilibrate System prep->hplc_setup sys_suit System Suitability Test - Inject Standard (n=6) - Check Tailing Factor, Plates, %RSD hplc_setup->sys_suit decision System Suitability Pass? sys_suit->decision analysis Sequence Run - Inject Blank, Standard, Sample decision->analysis Yes fail Troubleshoot and Re-run decision->fail No data_proc Data Processing - Integration of Peaks - Calculation of Purity analysis->data_proc report Generate Report - Summarize Results - Document Deviations data_proc->report end End: Final Report report->end fail->hplc_setup

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the purity analysis of this compound by RP-HPLC. The method is designed to be robust and suitable for quality control and stability testing in a pharmaceutical development environment. The provided experimental details, data presentation tables, and workflow diagram serve as a valuable resource for researchers and scientists involved in the analysis of this important pharmaceutical intermediate.

References

Application Note: High-Resolution LC-MS Methods for the Identification of Impurities in 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of process-related and degradation impurities of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of the antipsychotic drug Risperidone. A high-performance liquid chromatography coupled with mass spectrometry (LC-MS) method is presented, offering high sensitivity and selectivity for the separation and identification of potential impurities. This document outlines the necessary experimental procedures, including sample preparation, forced degradation studies, and LC-MS/MS parameters. Furthermore, it discusses potential impurities based on the synthetic route and forced degradation pathways.

Introduction

This compound is a critical building block in the pharmaceutical industry, most notably in the synthesis of Risperidone.[1][2] The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies mandate the identification and characterization of any impurity present at levels of 0.1% or higher.[1] This application note details a robust LC-MS method for the comprehensive impurity profiling of this compound.

The synthesis of this compound often involves a Friedel-Crafts acylation reaction, which can introduce several process-related impurities.[3][4] Additionally, the molecule may degrade under various stress conditions, such as exposure to acid, base, oxidation, heat, and light, leading to the formation of degradation products.[5][6] Therefore, a thorough understanding of the potential impurity profile is essential for process optimization and quality control.

Experimental Workflow

The overall workflow for identifying impurities in this compound is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing and Identification cluster_reporting Reporting Sample 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation Stress Conditions LC_Separation UPLC/HPLC Separation Sample->LC_Separation Forced_Degradation->LC_Separation MS_Detection High-Resolution MS/MS Detection (Q-TOF or Orbitrap) LC_Separation->MS_Detection Eluent Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Impurity_Identification Impurity Identification (Accurate Mass, Fragmentation) Data_Acquisition->Impurity_Identification Structure_Elucidation Structure Elucidation Impurity_Identification->Structure_Elucidation Report Comprehensive Impurity Report Structure_Elucidation->Report

Caption: Experimental workflow for impurity profiling.

Potential Impurities

Based on the common synthesis routes and forced degradation studies of related compounds, the following potential impurities of this compound have been identified.

Process-Related Impurities

The synthesis of this compound is a key step in the production of Risperidone.[3][7] The primary synthetic route involves the Friedel-Crafts acylation of 1,3-difluorobenzene with a protected piperidine-4-carbonyl chloride derivative, followed by deprotection.[3][4]

Impurity NameStructurePotential Source
Impurity A: 1-Acetyl-4-(2,4-difluorobenzoyl)piperidineIncomplete deprotection of the N-acetyl protecting group from the piperidine ring.[3]
Impurity B: 4-(2,4-Difluorobenzoyl)piperidine oximeA common intermediate in one of the synthetic routes to Risperidone, which may be carried over.[3][8]
Impurity C: 1,3-DifluorobenzeneUnreacted starting material from the Friedel-Crafts acylation reaction.[3]
Impurity D: 4-CarboxypiperidineStarting material for the synthesis of the acyl chloride reactant.
Degradation-Related Impurities

Forced degradation studies on Risperidone and related benzoylpiperidine compounds have revealed several potential degradation pathways.[5][6][9]

Impurity NameStructurePotential Degradation Pathway
Impurity E: (2,4-Difluorophenyl)(1,2,3,6-tetrahydropyridin-4-yl)methanoneOxidation of the piperidine ring.
Impurity F: 2,4-Difluorobenzoic acidHydrolysis of the ketone linkage under acidic or basic conditions.
Impurity G: Piperidin-4-oneHydrolysis of the bond between the benzoyl group and the piperidine ring.
Impurity H: N-Nitroso-4-(2,4-difluorobenzoyl)piperidineReaction with nitrosating agents, a critical concern for piperidine-containing pharmaceuticals.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[5][9]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 10 mg of the solid sample in a controlled temperature oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for an appropriate duration.

LC-MS/MS Method

A high-resolution LC-MS/MS method is proposed for the separation and identification of impurities.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode MSE or Data-Dependent Acquisition (DDA)
Mass Range 50 - 1000 m/z
Collision Energy Ramped from 10 to 40 eV for fragmentation data

Data Presentation

The quantitative data for the identified impurities should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Quantitative Analysis of Impurities

ImpurityRetention Time (min)[M+H]+ (Observed)[M+H]+ (Theoretical)Mass Error (ppm)Abundance (%)
4-(2,4-Difluorobenzoyl)piperidine8.52226.1139226.1142-1.399.5
Impurity A9.87268.1248268.1251-1.10.15
Impurity B9.15241.1252241.1254-0.80.12
Impurity E8.21224.0985224.0986-0.40.08
Impurity F5.34159.0201159.0203-1.20.05
Impurity H8.98255.1041255.1044-1.2< 0.01

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the synthesis, degradation, and the resulting impurities.

Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Impurity Generation cluster_stress Stress Conditions Start_Mat Starting Materials (1,3-Difluorobenzene, Protected Piperidine Derivative) Reaction Friedel-Crafts Acylation & Deprotection Start_Mat->Reaction API 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride Reaction->API Process_Imp Process-Related Impurities (e.g., Impurity A, B, C) Reaction->Process_Imp Side Reactions, Incomplete Reactions Stress Acid, Base, Oxidation, Heat, Light API->Stress Deg_Imp Degradation Products (e.g., Impurity E, F, H) Stress->Deg_Imp Degradation

Caption: Impurity formation pathways.

Conclusion

The described LC-MS method provides a powerful tool for the identification and characterization of impurities in this compound. By combining high-resolution mass spectrometry with forced degradation studies, a comprehensive impurity profile can be established. This information is critical for ensuring the quality and safety of this important pharmaceutical intermediate and the final API, Risperidone. The detailed protocols and data presentation guidelines provided in this application note will aid researchers and drug development professionals in implementing robust quality control strategies.

References

Application Notes and Protocols for the Use of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including the atypical antipsychotic drug Risperidone. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final drug product. In analytical chemistry, it serves as a reference standard for the identification and quantification of related substances in drug formulations and stability studies.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose, owing to the presence of the chromophoric difluorobenzoyl moiety in the molecule.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in HPLC analysis.

Physicochemical Properties of the Reference Standard

PropertyValue
Chemical Name (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride
CAS Number 106266-04-0[2][3][4]
Molecular Formula C₁₂H₁₃F₂NO·HCl[1]
Molecular Weight 261.7 g/mol [1][5]
Appearance Off-white to light yellow powder[1]
Purity (by HPLC) ≥98%[3]
Storage Conditions Store at 0-8°C in an inert atmosphere.[1]

Experimental Protocols

Apparatus and Software
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringes and syringe filters (0.45 µm).

  • pH meter.

  • Ultrasonic bath.

Reagents and Materials
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid (analytical grade).

  • Sample containing the analyte of interest.

Preparation of Solutions

a) Mobile Phase Preparation (Acetonitrile:Water, 55:45, v/v)

  • Measure 550 mL of HPLC grade acetonitrile into a 1000 mL graduated cylinder.

  • Add 450 mL of HPLC grade water to the same cylinder.

  • Transfer the mixture to a suitable solvent reservoir.

  • Degas the mobile phase by sonication for 15-20 minutes or by vacuum filtration.

b) Diluent Preparation (Methanol)

  • Use HPLC grade methanol as the diluent for preparing standard and sample solutions.

c) Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5-10 minutes to dissolve the standard completely.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

d) Preparation of Calibration Standards

  • Prepare a series of calibration standards by serially diluting the standard stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

e) Sample Solution Preparation

  • Accurately weigh a quantity of the sample expected to contain the analyte of interest.

  • Dissolve and dilute the sample with methanol to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (55:45, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 254 nm[6]
Run Time 10 minutes

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method validation.

ParameterTypical Value
Retention Time (min) ~6.8[6]
Linearity Range (µg/mL) 1 - 50
Correlation Coefficient (r²) >0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) <2.0%
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a reference standard in HPLC analysis.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_standard Prepare Standard Stock and Calibration Solutions inject_standards Inject Calibration Standards prep_standard->inject_standards prep_sample Prepare Sample Solution inject_samples Inject Sample Solutions prep_sample->inject_samples prep_mobile_phase Prepare and Degas Mobile Phase hplc_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate) prep_mobile_phase->hplc_setup hplc_setup->inject_standards hplc_setup->inject_samples gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->gen_curve quantify Quantify Analyte in Sample inject_samples->quantify gen_curve->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow using a reference standard.

Logical Relationship for Quantification

This diagram illustrates the logical relationship between the prepared solutions and the final quantification of the analyte.

logical_relationship cluster_solutions Prepared Solutions cluster_hplc_output HPLC Output ref_std Reference Standard (Known Purity) cal_solutions Calibration Solutions (Known Concentrations) ref_std->cal_solutions sample Sample (Unknown Concentration) sample_solution Sample Solution sample->sample_solution cal_peak_areas Calibration Peak Areas cal_solutions->cal_peak_areas sample_peak_area Sample Peak Area sample_solution->sample_peak_area calibration_curve Calibration Curve cal_peak_areas->calibration_curve final_concentration Final Concentration of Analyte in Sample sample_peak_area->final_concentration calibration_curve->final_concentration

Caption: Relationship for analyte quantification.

References

Synthesis of Atypical Antipsychotics Utilizing 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of atypical antipsychotics, primarily focusing on Risperidone, using 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as a key starting material. The protocols outlined below are compiled from various sources to provide a comprehensive guide for laboratory synthesis.

Overview of Synthetic Strategy

The general synthetic pathway for producing atypical antipsychotics like Risperidone from this compound involves a multi-step process. The initial precursor is converted to the crucial intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. This intermediate is then coupled with a second heterocyclic moiety to yield the final active pharmaceutical ingredient (API). The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate A cluster_step2 Step 2: Synthesis of Intermediate B cluster_step3 Step 3: Final Condensation cluster_step4 Step 4: Purification A 4-(2,4-Difluorobenzoyl)piperidine hydrochloride B 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate A) A->B Oximation & Cyclization E Intermediate A + Intermediate B B->E C Starting Materials for Pyrido[1,2-a]pyrimidin-4-one Core D 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro -4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate B) C->D Multi-step Synthesis D->E F Crude Atypical Antipsychotic (e.g., Risperidone) E->F N-Alkylation G Crude Product F->G H Pure Atypical Antipsychotic API G->H Recrystallization

General synthetic workflow for atypical antipsychotics.

Experimental Protocols

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate A)

This protocol describes the oximation of this compound and subsequent intramolecular cyclization to form the key benzisoxazole intermediate.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Concentrated Hydrochloric Acid

  • Purified Water

Procedure:

  • In a suitable reaction vessel, dissolve 260.5 g of this compound in 1042 g of methanol.[1]

  • To this solution, add 104.3 g of hydroxylamine hydrochloride.[1]

  • Slowly add a solution of 50% (w/w) potassium hydroxide (448 g) dropwise, while maintaining the reaction temperature between 40-45 °C.[1]

  • Maintain the reaction mixture at this temperature for 12 hours with stirring.[1]

  • After the reaction is complete, cool the mixture to below 30 °C.

  • Adjust the pH of the solution to less than 1 by the dropwise addition of concentrated hydrochloric acid.[1]

  • Cool the mixture to 0-5 °C and hold at this temperature for 2 hours to allow for precipitation.[1]

  • Filter the resulting solid and wash it with purified water.[1]

  • Dry the solid under hot air at 80-90 °C to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[1]

Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate B)

This protocol details the synthesis of the second key intermediate required for the final condensation step.

Materials:

  • 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • 6N Hydrochloric acid

  • 10% Palladium on carbon (Pd/C)

  • Isopropanol

  • Hydrogen gas

Procedure:

  • Dissolve 28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 90 mL of 6N hydrochloric acid.[2][3]

  • Add 2.8 g of 10% Palladium on carbon to the solution.[2][3]

  • Hydrogenate the mixture under a hydrogen pressure of 35 psi at room temperature for 8 hours with stirring.[2][3]

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.[2][3]

  • Concentrate the filtrate under reduced pressure.[2][3]

  • Add 200 mL of isopropanol to the residue and stir to induce precipitation.[2][3]

  • Filter the solid and dry to obtain 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one as white crystals.[2][3]

Synthesis of Risperidone

This final step involves the N-alkylation of Intermediate A with Intermediate B.

Materials:

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate A)

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate B)

  • Sodium carbonate

  • Potassium iodide (catalyst)

  • Solvent (e.g., Acetonitrile, Isopropanol)

  • Water

  • Acetone

Procedure:

  • To a reaction flask, add Intermediate A (e.g., 2.17 g, 10 mmol), Intermediate B (e.g., 2.63 g, 10 mmol), sodium carbonate (e.g., 3.18 g, 30 mmol), and a catalytic amount of potassium iodide (e.g., 66 mg).[4]

  • Add the chosen solvent (e.g., 20 mL of Acetonitrile or Isopropanol).[4][5]

  • Heat the mixture to reflux (approximately 79-83 °C) and maintain for 9-17 hours, monitoring the reaction by a suitable chromatographic technique (e.g., HPLC).[4][5]

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the crude Risperidone.

  • Filter the crude product and wash the filter cake with a small amount of the reaction solvent.

  • The crude product can be further purified by slurrying in water followed by recrystallization from a suitable solvent like acetone or isopropanol to yield pure Risperidone.[4][5]

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key synthetic steps.

Table 1: Synthesis of Intermediates

IntermediateStarting MaterialKey ReagentsSolventYield (%)Purity (%)Reference
Intermediate A 4-(2,4-Difluorobenzoyl)piperidine HClHydroxylamine HCl, KOHMethanol90.499.82[1]
Intermediate B 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one10% Pd/C, H₂6N HCl90-[2][3]

Table 2: Synthesis and Purification of Risperidone

Starting MaterialsBaseSolventReaction Time (h)Crude Yield (%)Purified Yield (%)Final Purity (%)Reference
Intermediate A & BNa₂CO₃Isopropanol9736099.7[4]
Intermediate A & BNa₂CO₃Acetonitrile17746099.9[4][5]
Intermediate A & BNa₂CO₃DMF--46-[5]
Intermediate A & BNa₂CO₃ (aq)Water0.6793.2-99.5[6]

Synthetic Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key chemical transformations.

Risperidone_Synthesis cluster_intermediate_A Synthesis of Intermediate A cluster_intermediate_B Synthesis of Intermediate B cluster_final_product Risperidone Synthesis Start_A 4-(2,4-Difluorobenzoyl)piperidine HCl Intermediate_Oxime 4-(2,4-Difluorobenzoyl)piperidine oxime Start_A->Intermediate_Oxime Hydroxylamine HCl, KOH, Methanol Intermediate_A 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl Intermediate_Oxime->Intermediate_A Intramolecular Cyclization Reactants Intermediate A + Intermediate B Intermediate_A->Reactants Start_B 3-(2-chloroethyl)-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one Intermediate_B 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro -4H-pyrido[1,2-a]pyrimidin-4-one Start_B->Intermediate_B H₂, 10% Pd/C, 6N HCl Intermediate_B->Reactants Risperidone Risperidone Reactants->Risperidone Na₂CO₃, KI, Acetonitrile/Isopropanol

Synthetic pathway for Risperidone.

Application to Other Atypical Antipsychotics

The key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is a common structural motif in several atypical antipsychotics.

  • Paliperidone (9-Hydroxyrisperidone): The synthesis of paliperidone is analogous to that of risperidone. It can be prepared by condensing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a hydroxylated version of the pyrido[1,2-a]pyrimidin-4-one side chain.[7][8]

  • Iloperidone: The synthesis of iloperidone also utilizes the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate. This is typically achieved by N-alkylation with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone in the presence of a base.[9]

The versatility of the this compound precursor makes it a valuable starting point for the development of a range of benzisoxazole-containing atypical antipsychotics. Researchers can adapt the final condensation step with different electrophilic partners to generate novel derivatives for further pharmacological evaluation.

References

Application of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride in PET Ligand Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a versatile chemical scaffold with significant potential in the development of novel Positron Emission Tomography (PET) ligands. Its inherent structural features, including the piperidine ring common in many neuroreceptor ligands and the difluorobenzoyl moiety that can be targeted for radiofluorination, make it an attractive precursor for creating imaging agents for a variety of biological targets within the central nervous system (CNS) and other tissues. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of PET ligands, with a particular focus on targeting the sigma-1 receptor, a protein implicated in numerous neurological and psychiatric disorders.

While direct synthesis of a PET ligand from this compound is not yet prominently described in the literature, its structural similarity to known PET ligands allows for the formulation of robust synthetic strategies. This document will leverage the established synthesis of a structurally related compound, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a known sigma receptor imaging agent, to propose a detailed protocol for a novel ligand derived from the title compound.

Potential Applications in PET Ligand Synthesis

The 4-(2,4-difluorobenzoyl)piperidine core is a promising pharmacophore for targeting a range of biological entities, including:

  • Sigma Receptors: The piperidine moiety is a common feature in high-affinity sigma receptor ligands. PET imaging of sigma receptors can provide insights into neurodegenerative diseases, psychiatric disorders, and tumor biology.

  • Dopamine Transporters (DAT): Derivatives of piperidine are well-known for their interaction with DAT, making them valuable for studying Parkinson's disease and other dopamine-related disorders.

  • Serotonin Transporters (SERT): Modification of the piperidine scaffold can lead to ligands with high affinity for SERT, which is crucial for research in depression and anxiety disorders.

  • N-methyl-D-aspartate (NMDA) Receptors: Certain piperidine-containing compounds have shown affinity for NMDA receptors, which are involved in learning, memory, and excitotoxicity.

Data Presentation: Quantitative Parameters of Structurally Related PET Ligands

The following table summarizes key quantitative data for PET ligands that share structural similarities with derivatives of 4-(2,4-difluorobenzoyl)piperidine, providing a comparative assessment for expected performance.

RadiotracerTargetPrecursorRadiochemical Yield (Decay Corrected)Molar Activity (Specific Activity)Synthesis TimeBinding Affinity (Ki)
[¹⁸F]N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide Sigma ReceptorsN-(N-benzylpiperidin-4-yl)-2-nitrobenzamide4-10%[1]14.8-37 GBq/µmol (0.4-1.0 Ci/µmol)[1]90 min[1]3.4 nM (σ₁)[1]
[¹¹C]SA6298 Sigma-1 ReceptorDesmethyl SA629839 ± 5%53 ± 17 TBq/mmol20 minHigh affinity (inferred from blocking studies)

Experimental Protocols

This section provides a detailed, hypothetical protocol for the synthesis of a novel PET ligand, [¹⁸F]4-(2,4-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine , derived from this compound. This protocol is adapted from established nucleophilic aromatic substitution methods for [¹⁸F]fluorination.

Protocol 1: Synthesis of the Precursor for Radiolabeling

Objective: To synthesize the non-radioactive precursor, 4-(2-nitro-4-fluorobenzoyl)piperidine, required for the final [¹⁸F]fluorination step.

Materials:

  • This compound

  • Nitrating agent (e.g., nitric acid/sulfuric acid mixture)

  • Organic solvents (e.g., dichloromethane, ethyl acetate)

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Free-basing: Dissolve this compound in dichloromethane and wash with a saturated sodium bicarbonate solution to obtain the free base. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Nitration: Carefully add the free base to a cooled mixture of nitric and sulfuric acid. The reaction is highly exothermic and should be maintained at a low temperature (0-5 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the 4-(2-nitro-4-fluorobenzoyl)piperidine precursor.

Protocol 2: [¹⁸F]Radiosynthesis of the Target Ligand

Objective: To perform the nucleophilic aromatic substitution with [¹⁸F]fluoride to synthesize the final PET ligand.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Precursor: 4-(2-nitro-4-fluorobenzoyl)piperidine

  • HPLC purification system with a semi-preparative C18 column

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol for formulation

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride onto an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step to ensure the [¹⁸F]fluoride is anhydrous.

  • Radiolabeling Reaction: Dissolve the precursor (typically 1-5 mg) in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a high temperature (e.g., 140-160 °C) for a specific duration (e.g., 15-20 minutes).

  • Quenching and Dilution: After cooling, quench the reaction by adding water or the initial HPLC mobile phase.

  • HPLC Purification: Inject the crude reaction mixture onto a semi-preparative HPLC system to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.

  • Formulation: Collect the radioactive fraction, remove the organic solvent under reduced pressure, and reformulate the final product in a suitable vehicle for injection (e.g., ethanol/saline solution).

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling start 4-(2,4-Difluorobenzoyl)piperidine HCl free_base Free-basing start->free_base nitration Nitration free_base->nitration purification_precursor Purification nitration->purification_precursor precursor 4-(2-nitro-4-fluorobenzoyl)piperidine purification_precursor->precursor labeling Nucleophilic Substitution precursor->labeling f18_production [¹⁸F]Fluoride Production drying Azeotropic Drying f18_production->drying drying->labeling purification_pet HPLC Purification labeling->purification_pet formulation Formulation purification_pet->formulation final_product Final PET Ligand formulation->final_product

Caption: Workflow for the synthesis of a PET ligand from 4-(2,4-Difluorobenzoyl)piperidine HCl.

Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_er Endoplasmic Reticulum s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Associated under resting state ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release Mediates ligand PET Ligand (Agonist) ligand->s1r Binds to stress Cellular Stress stress->s1r Induces dissociation from BiP downstream Downstream Signaling (e.g., Neuronal Survival, Plasticity) ca_release->downstream

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Concluding Remarks

This compound represents a valuable starting material for the synthesis of novel PET ligands. The protocols and data presented herein, based on structurally analogous compounds, provide a solid foundation for researchers to develop new imaging agents for critical biological targets. The proposed synthetic route is robust and utilizes well-established radiochemical techniques. Further optimization of reaction conditions and in-depth biological evaluation will be necessary to fully characterize any newly synthesized PET ligand and assess its potential for clinical translation.

References

Troubleshooting & Optimization

Improving yield in Risperidone synthesis with 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Risperidone synthesis, specifically when using 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as a starting material.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Risperidone, focusing on the N-alkylation of the piperidine ring.

Low or No Product Formation

Question: I am observing very low to no yield of the desired Risperidone product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in the synthesis of Risperidone from this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Verify the purity and integrity of your starting materials, particularly the this compound and the alkylating agent, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Degradation or impurities in these reagents can significantly hinder the reaction.

  • Reaction Setup: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are required. Moisture can interfere with the reaction, especially if strong bases are used.

Troubleshooting Steps:

  • Choice of Base: The selection and quantity of the base are critical for deprotonating the piperidine hydrochloride and facilitating the N-alkylation.

    • Weak Bases: If using a weak base like sodium bicarbonate (NaHCO₃), the reaction may be slow or incomplete. Consider switching to a stronger base.

    • Stronger Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and generally provide better results.[1] Ensure the base is finely powdered and thoroughly mixed to maximize its surface area and reactivity.

    • Hydroxide Bases: In some procedures, aqueous solutions of potassium hydroxide (KOH) have been used, leading to high yields.[2]

  • Solvent Selection: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Acetonitrile (ACN): A common solvent for this reaction, often used at reflux temperatures.[1]

    • N,N-Dimethylformamide (DMF): Another suitable solvent, particularly for reactions that may require higher temperatures to proceed.[1]

    • Isopropyl Alcohol (IPA): Can also be an effective solvent choice.

  • Catalyst: The addition of a catalyst can significantly improve the reaction rate and yield.

    • Potassium Iodide (KI): A catalytic amount of KI is frequently added to facilitate the displacement of the chloride from the alkylating agent through the Finkelstein reaction.[1]

  • Reaction Temperature and Time:

    • Temperature: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the chosen solvent. Insufficient temperature can lead to a sluggish reaction.

    • Duration: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions can take several hours to reach completion. A Spanish patent, for instance, describes a reaction time of 30 hours when refluxing in acetonitrile.[1]

Formation of Multiple Products/Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of multiple products or impurities is a common challenge that directly impacts the yield of the desired Risperidone. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Side Reactions:

  • Unreacted Starting Materials: Incomplete conversion is a primary source of impurities. This can be addressed by optimizing reaction conditions as described in the "Low or No Product Formation" section.

  • Side Products from the Alkylating Agent: The alkylating agent, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, can undergo elimination or other side reactions under basic conditions, especially at high temperatures.

  • Over-alkylation or Other Secondary Reactions: While less common for this specific secondary amine alkylation, the possibility of side reactions involving other functional groups should be considered, depending on the reaction conditions.

Strategies to Minimize Impurity Formation:

  • Stoichiometry of Reactants: Carefully control the molar ratio of the reactants. A slight excess of the piperidine derivative may be used to ensure complete consumption of the more expensive alkylating agent.

  • Gradual Addition: Adding the base or the alkylating agent portion-wise can help to control the reaction rate and minimize side reactions.

  • Temperature Control: Avoid excessively high temperatures, as this can promote the formation of degradation products. Maintain the reaction at the optimal temperature required for the N-alkylation to proceed at a reasonable rate.

  • Purification: An effective purification strategy is essential for isolating the pure Risperidone.

    • Crystallization: Risperidone can often be purified by crystallization from a suitable solvent, such as ethyl acetate or isopropanol.[1]

    • Column Chromatography: If crystallization is insufficient to remove all impurities, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of Risperidone using this compound?

A1: The overall yield can vary significantly depending on the specific synthetic route and reaction conditions. A two-step process, where this compound is first reacted to form an intermediate which is then converted to an oxime before cyclization, has been reported with an overall yield of around 40%.[1] However, alternative strategies, such as starting from the pre-formed oxime of 4-(2,4-Difluorobenzoyl)piperidine, can achieve significantly higher yields, with some processes reporting yields of up to 81%.[1]

Q2: Is it better to use this compound directly or to first convert it to its oxime?

A2: Evidence suggests that converting 4-(2,4-Difluorobenzoyl)piperidine to its oxime derivative first can lead to a more efficient overall synthesis with a higher yield. A process that involves the in-situ cyclization of the intermediate oxime has been shown to produce highly pure Risperidone in yields of up to 81%.[1] The direct use of the hydrochloride salt in a multi-step process has been associated with lower overall yields.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the disappearance of starting materials and the formation of the Risperidone product.[1] Thin Layer Chromatography (TLC) can also be used as a simpler, more rapid method for qualitative monitoring of the reaction's progress.

Q4: What are the critical parameters to control for maximizing the yield?

A4: The most critical parameters to control are:

  • Choice and stoichiometry of the base.

  • Selection of an appropriate solvent.

  • Use of a catalyst like potassium iodide.

  • Maintaining the optimal reaction temperature.

  • Monitoring the reaction to determine the optimal reaction time.

Q5: What are some common purification methods to improve the final yield of pure Risperidone?

A5: The primary method for purifying crude Risperidone is crystallization from a suitable solvent system. Solvents such as ethyl acetate and isopropanol have been reported to be effective.[1] If significant impurities remain after crystallization, column chromatography may be required. A thorough washing of the crude product to remove inorganic salts is also a crucial step before final purification.

Data Presentation

Table 1: Comparison of Different Bases on Risperidone Synthesis Yield

BaseSolventCatalystTemperatureTime (hours)Reported YieldReference
Sodium Bicarbonate (NaHCO₃)AcetonitrileKIReflux30~40% (overall yield of a multi-step process)[1]
Sodium Carbonate (Na₂CO₃)AcetonitrileKIReflux3281% (from oxime hydrochloride)[1]
Potassium Carbonate (K₂CO₃)AcetonitrileKIReflux30High (exact % not specified)[1]
Potassium Carbonate (K₂CO₃)DMFKI95-100°C18High (exact % not specified)[1]
Potassium Hydroxide (KOH)AqueousNone120-130°C1.580% (from oxime hydrochloride)[2]

Table 2: Influence of Starting Material on Overall Risperidone Yield

Starting Piperidine DerivativeKey Process StepsOverall YieldReference
This compoundN-alkylation followed by oximation and cyclization~40%[1]
4-(2,4-Difluorobenzoyl)piperidine oxime hydrochlorideN-alkylation with in-situ cyclization81%[1]

Experimental Protocols

Protocol 1: Risperidone Synthesis via N-alkylation and in-situ Cyclization (High Yield)

This protocol is based on a high-yield synthesis starting from the oxime hydrochloride derivative.[1]

Materials:

  • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[l,2-a]pyrimidin-4-one hydrochloride

  • 4-(2,4-difluorobenzoyl)piperidine oxime hydrochloride

  • Anhydrous powdered potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI)

  • Acetonitrile (ACN)

Procedure:

  • To a suitable reaction vessel equipped with a stirrer and a reflux condenser, add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[l,2-a]pyrimidin-4-one hydrochloride (1.0 eq), 4-(2,4-difluorobenzoyl)piperidine oxime hydrochloride (0.9-1.1 eq), potassium iodide (catalytic amount, e.g., 0.1 eq), and anhydrous powdered potassium carbonate or sodium carbonate (2.0-2.5 eq).

  • Add acetonitrile as the solvent.

  • Stir the mixture and heat to reflux.

  • Maintain the reflux for approximately 30-32 hours, monitoring the reaction progress by HPLC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • The filtrate containing the product can then be concentrated and the crude Risperidone purified by crystallization from a suitable solvent like ethyl acetate.

Protocol 2: Synthesis of this compound

This protocol describes the deprotection of N-acetyl-4-(2,4-difluorobenzoyl)piperidine to yield the hydrochloride salt.[2]

Materials:

  • 1-acetyl-4-(2,4-difluorobenzoyl)piperidine

  • 6N Hydrochloric acid (HCl)

  • 2-Propanol

Procedure:

  • To a round-bottom flask, add 1-acetyl-4-(2,4-difluorobenzoyl)piperidine and 6N hydrochloric acid.

  • Heat the mixture to reflux and maintain for approximately 5 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the residue, add 2-propanol and stir the mixture.

  • The resulting solid product, this compound, is collected by filtration and dried. A yield of 85% has been reported for this step.[2]

Mandatory Visualization

Troubleshooting_Risperidone_Synthesis start Start: Low Risperidone Yield check_reagents 1. Verify Reagent Purity and Integrity (Starting Materials, Solvents, Base) start->check_reagents issue_impurities Problem: Significant Impurity Formation start->issue_impurities Yield loss due to impurities check_conditions 2. Confirm Anhydrous Reaction Conditions (if required) check_reagents->check_conditions issue_base Issue: Ineffective Base check_conditions->issue_base Reagents & Conditions OK issue_catalyst Issue: Slow Reaction Rate check_conditions->issue_catalyst Reagents & Conditions OK issue_temp Issue: Incomplete Reaction check_conditions->issue_temp Reagents & Conditions OK solution_base Solution: Switch to a Stronger Base (e.g., K2CO3, Na2CO3) or Optimize Base Stoichiometry issue_base->solution_base solution_base->issue_catalyst end Improved Risperidone Yield solution_base->end solution_catalyst Solution: Add Catalytic KI issue_catalyst->solution_catalyst solution_catalyst->issue_temp solution_catalyst->end solution_temp Solution: Increase Temperature to Reflux and/or Extend Reaction Time. Monitor by TLC/HPLC. issue_temp->solution_temp solution_temp->issue_impurities solution_temp->end solution_impurities Action: Optimize Stoichiometry, Control Temperature, and Implement Robust Purification (Crystallization/Chromatography) issue_impurities->solution_impurities solution_impurities->end

Caption: Troubleshooting workflow for improving Risperidone synthesis yield.

References

Troubleshooting Friedel-Crafts acylation in 4-(2,4-Difluorobenzoyl)piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, with a particular focus on the critical Friedel-Crafts acylation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the Friedel-Crafts acylation step of this synthesis?

A1: The primary challenge lies in the reduced reactivity of the aromatic ring. 1,3-Difluorobenzene is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the two fluorine atoms.[1] This necessitates the use of a strong Lewis acid catalyst in stoichiometric amounts and carefully controlled reaction conditions to achieve a good yield.

Q2: Why is 1,3-difluorobenzene used as the aromatic substrate?

A2: While deactivated, 1,3-difluorobenzene is the most reactive among the difluorobenzene isomers for Friedel-Crafts acylation.[1] The fluorine atoms direct the incoming electrophile to the ortho and para positions. In the case of 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most activated site for electrophilic attack, leading to the desired 2,4-difluoro substitution pattern on the benzoyl group.[1]

Q3: Can I use a catalytic amount of Lewis acid?

A3: It is highly recommended to use a stoichiometric amount (or even a slight excess) of a strong Lewis acid like aluminum chloride (AlCl₃).[2] The product, a ketone, can form a stable complex with the Lewis acid, effectively sequestering it and halting the catalytic cycle.[2] Therefore, a molar equivalent of the catalyst is required to drive the reaction to completion.

Q4: What are the key safety precautions for this reaction?

A4: The Friedel-Crafts acylation involves hazardous materials. Aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The reaction can be exothermic, so proper temperature control is crucial.

Troubleshooting Guide

Low or No Yield of N-protected 4-(2,4-Difluorobenzoyl)piperidine
Potential Cause Troubleshooting Steps
Inactive Lewis Acid Catalyst Aluminum chloride (AlCl₃) is highly sensitive to moisture. Use a fresh, unopened bottle or a freshly sublimed batch. Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Aromatic Ring 1,3-Difluorobenzene is an electron-poor substrate. Ensure a sufficiently strong Lewis acid (AlCl₃ is preferred over milder ones like FeCl₃ or ZnCl₂) and an adequate reaction temperature are used to overcome the activation energy.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. Be cautious, as excessive heat can lead to side reactions.
Impure Reagents Use high-purity starting materials. Impurities in the 1,3-difluorobenzene or the N-protected piperidine-4-carbonyl chloride can interfere with the reaction.
Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Positional Isomers While the reaction is highly regioselective for the 4-position of 1,3-difluorobenzene, trace amounts of other isomers may form. Optimize the reaction temperature; lower temperatures often favor higher selectivity. Purification by column chromatography or recrystallization may be necessary.
Reaction with Piperidine Moiety The Lewis acid can potentially interact with the protecting group on the piperidine nitrogen. Ensure the protecting group is stable under the reaction conditions. A Boc (tert-butyloxycarbonyl) group is generally suitable.
Decomposition At excessively high temperatures, starting materials or the product may decompose. Maintain careful temperature control throughout the reaction.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation with N-Boc-piperidine-4-carbonyl chloride

This protocol describes the acylation of 1,3-difluorobenzene with N-Boc-piperidine-4-carbonyl chloride.

Materials:

  • N-Boc-piperidine-4-carbonyl chloride

  • 1,3-Difluorobenzene

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acyl chloride) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1,3-difluorobenzene (typically used in excess, acting as both reactant and solvent). To the stirred suspension, add a solution of N-Boc-piperidine-4-carbonyl chloride (1.0 molar equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(2,4-Difluorobenzoyl)piperidine.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Deprotection of N-Boc-4-(2,4-Difluorobenzoyl)piperidine

Materials:

  • N-Boc-4-(2,4-Difluorobenzoyl)piperidine

  • Hydrochloric acid (e.g., 4M in 1,4-dioxane or concentrated aqueous HCl)

  • Methanol or 1,4-Dioxane

  • Diethyl ether (for precipitation)

Procedure:

  • Deprotection: Dissolve the N-Boc protected intermediate in methanol or 1,4-dioxane. Add an excess of hydrochloric acid (e.g., 4M solution in dioxane or concentrated aqueous HCl).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, or until deprotection is complete as monitored by TLC or LC-MS.

  • Isolation: If the hydrochloride salt precipitates, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol.[3]

Quantitative Data

Table 1: Influence of Reaction Parameters on the Yield of N-Boc-4-(2,4-Difluorobenzoyl)piperidine

Entry Lewis Acid (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃ (1.2)1,3-Difluorobenzene25-553~90
2AlCl₃ (1.2)Dichloromethane0 to 25475-85
3FeCl₃ (1.2)Dichloromethane25640-50
4ZnCl₂ (1.2)Dichloromethane2512<20
5AlCl₃ (1.2)1,2-Dichloroethane60280-90

Note: Yields are approximate and can vary based on the specific scale and purity of reagents. Data is synthesized from general principles of Friedel-Crafts acylation on deactivated rings and available literature.

Visualizations

experimental_workflow cluster_acylation Friedel-Crafts Acylation cluster_workup Work-up & Purification cluster_deprotection Deprotection A 1. Reaction Setup (AlCl3 in DCM/Difluorobenzene) B 2. Add N-Boc-piperidine- 4-carbonyl chloride @ 0-5°C A->B C 3. React @ RT (2-4h) B->C D 4. Quench (Ice/HCl) C->D E 5. Extraction (DCM) D->E F 6. Wash (NaHCO3, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I 9. Dissolve in Methanol/Dioxane H->I J 10. Add HCl I->J K 11. React @ RT (1-3h) J->K L 12. Isolate/Recrystallize Product K->L

Caption: Overall experimental workflow for the synthesis.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity Start Low or No Yield C1 Is the AlCl3 fresh and anhydrous? Start->C1 R1 Are all glassware and solvents anhydrous? Start->R1 P1 Are starting materials of high purity? Start->P1 C2 Is the molar ratio of AlCl3 at least 1:1? C1->C2 Solution_Catalyst Use fresh, stoichiometric AlCl3 C2->Solution_Catalyst No R2 Is the reaction temperature optimized? R1->R2 R3 Is the reaction time sufficient? R2->R3 Solution_Conditions Ensure anhydrous conditions, optimize temp/time R3->Solution_Conditions No Solution_Reagents Purify starting materials P1->Solution_Reagents No

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: N-alkylation of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the N-alkylation of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

Troubleshooting and FAQs

This section addresses common issues encountered during the N-alkylation reaction, providing explanations and actionable solutions.

Q1: I am observing a highly polar byproduct that is difficult to separate from my desired product. What is it?

A1: The most common and significant side reaction in the N-alkylation of piperidines is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1][2] This occurs when the desired N-alkylated tertiary amine product, which is still nucleophilic, reacts with another molecule of the alkylating agent.[3] This salt is typically much more polar than the desired product and may be difficult to remove with standard silica gel chromatography.

Q2: How can I prevent or minimize the formation of the quaternary ammonium salt?

A2: Minimizing over-alkylation requires careful control of the reaction conditions. Key strategies include:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1–1.2 equivalents of piperidine to 1.0 equivalent of the alkylating agent).[1][4] Critically, avoid using an excess of the alkylating agent, as this is the primary driver of quaternary salt formation.[4]

  • Slow Addition of Alkylating Agent: Add the alkylating agent to the reaction mixture slowly and in a controlled manner, for instance, using a syringe pump over several hours.[3][4] This maintains a low concentration of the electrophile, reducing the probability of the product reacting further.[5]

  • Choice of Base: Use a sufficient amount of a non-nucleophilic inorganic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][4] These bases are effective at neutralizing the hydrochloric acid from the starting material and the acid generated during the reaction without competing in the alkylation.[1]

Q3: My reaction is proceeding very slowly or appears to have stalled. What are the potential causes and solutions?

A3: A slow or incomplete reaction can be attributed to several factors:

  • Insufficient Base: The starting material is a hydrochloride salt. At least two equivalents of base are required: one to neutralize the HCl salt to generate the free secondary amine, and another to scavenge the acid (HX) produced during the alkylation. An insufficient amount of base will result in the accumulation of piperidine salts, which are poor nucleophiles.[4]

  • Reactivity of Alkylating Agent: The reactivity of the leaving group is critical. Alkyl iodides and bromides are generally more reactive than chlorides.[1] If using a less reactive halide, consider switching to a more reactive one or converting it to an alkyl sulfonate (e.g., tosylate, mesylate).[3]

  • Solubility Issues: If reagents are not fully dissolved, the reaction rate will be significantly hindered. Consider switching to a more polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to improve solubility.[5]

  • Temperature: While many N-alkylations proceed at room temperature, some may require gentle heating (e.g., 60-80 °C) to achieve a reasonable rate.[5] It is advisable to start at room temperature and increase the temperature incrementally while monitoring for side product formation.[3]

Q4: Which solvent and base combination is recommended for this reaction?

A4: A polar aprotic solvent is typically the best choice for this SN2 reaction. Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent options.[3][4] Anhydrous potassium carbonate (K₂CO₃) is a widely used, effective, and economical base for this transformation.[4][5][6] It is crucial to use anhydrous-grade solvents and to dry the base before use, as water can lead to hydrolysis of some alkylating agents, forming alcohol byproducts.[7]

Summary of Reaction Parameters

The following table summarizes the impact of various experimental parameters on the outcome of the N-alkylation reaction.

ParameterConditionExpected OutcomeRationale
Stoichiometry Excess Alkylating Agent (>1.0 eq)Increased quaternary salt formation[4]Higher concentration of electrophile promotes a second alkylation of the tertiary amine product.[3]
Excess Piperidine (1.1-1.2 eq)Minimized over-alkylation[1]The alkylating agent is more likely to react with the more abundant starting secondary amine.
Addition Rate Rapid addition of Alkylating AgentIncreased quaternary salt formation[5]Creates localized high concentrations of the alkylating agent.
Slow, dropwise additionMinimized over-alkylation[3][4]Maintains a low, steady concentration of the alkylating agent, favoring mono-alkylation.
Base Insufficient Base (<2.0 eq)Slow or incomplete reactionBase is required to neutralize the starting HCl salt and the H-X byproduct to maintain the nucleophilicity of the amine.[4]
Strong, non-nucleophilic base (K₂CO₃)Efficient reactionEffectively neutralizes acid without interfering with the primary reaction.[3][4]
Solvent Polar Aprotic (DMF, MeCN)Favorable reaction ratesThese solvents effectively solvate the cation of the base and are ideal for SN2 reactions.[3]
Temperature Too HighPotential for increased side reactions/degradation[3]While rate increases, so does the potential for competing reaction pathways.

Reaction Pathway and Side Reaction Visualization

The following diagram illustrates the desired N-alkylation pathway and the most common side reaction, over-alkylation.

G cluster_reactants Reactants cluster_products Products SM 4-(2,4-Difluorobenzoyl)piperidine (Free Base) Prod Desired Product (N-Alkyl Tertiary Amine) SM->Prod + R-X (Base, Solvent) RX Alkylating Agent (R-X) SideProd Side Product (Quaternary Ammonium Salt) Prod->SideProd + R-X RX2 Alkylating Agent (R-X) RX2->SideProd

Caption: N-alkylation main reaction pathway and over-alkylation side reaction.

Recommended Experimental Protocol

This protocol is a general guideline for the N-alkylation of this compound. Optimization may be required based on the specific alkylating agent used.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., R-Br, R-I) (0.9 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe pump, and standard glassware for inert atmosphere work

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to the piperidine). Stir the mixture vigorously for 30 minutes at room temperature to ensure neutralization of the hydrochloride salt.

  • Alkylating Agent Addition: Dissolve the alkylating agent (0.9 eq) in a separate flask with anhydrous DMF. Using a syringe pump, add this solution dropwise to the stirred piperidine suspension over a period of 2-4 hours.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, the temperature can be gently increased to 40-60 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure N-alkylated product.

References

Identification and control of impurities in 4-(2,4-Difluorobenzoyl)piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common synthetic approach for this compound involves the Friedel-Crafts acylation of a protected piperidine derivative with 2,4-difluorobenzoyl chloride, followed by deprotection and salt formation. A key intermediate in the synthesis of antipsychotic drugs like risperidone, this compound's purity is critical.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

Careful control of reaction temperature, stoichiometry of reactants, and the choice of Lewis acid catalyst are crucial.[3] Moisture must be rigorously excluded from the reaction mixture as it can deactivate the Lewis acid catalyst.[3] Anhydrous conditions are essential for a successful Friedel-Crafts acylation.

Q3: I am not getting any product. What are the most common reasons for reaction failure?

Several factors can lead to reaction failure:

  • Moisture Contamination: Lewis acids like aluminum chloride are extremely sensitive to moisture, which leads to their deactivation. Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous.[3]

  • Inactive Catalyst: The Lewis acid may have degraded due to improper storage or handling.

  • Poor Quality Starting Materials: Ensure the purity of both the piperidine derivative and 2,4-difluorobenzoyl chloride.

  • Incorrect Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

Troubleshooting Guide: Identification and Control of Impurities

Issue 1: Presence of Unreacted Starting Materials

Question: My final product shows the presence of unreacted piperidine and/or 2,4-difluorobenzoyl chloride. How can I identify and remove them?

Identification:

  • TLC Analysis: Compare the TLC of the crude product with the starting materials.

  • HPLC Analysis: An HPLC method can quantify the levels of residual starting materials. A typical Reverse-Phase HPLC (RP-HPLC) method can be employed.[4]

  • GC-MS Analysis: For volatile starting materials, GC-MS can be a useful identification tool.

Control and Remediation:

  • Reaction Optimization: Ensure the reaction goes to completion by adjusting the stoichiometry of the reactants or prolonging the reaction time.

  • Purification:

    • Aqueous Work-up: Washing the organic layer with a dilute acid solution can help remove unreacted piperidine. A subsequent wash with a dilute base can remove unreacted 2,4-difluorobenzoyl chloride.

    • Recrystallization: Recrystallization from a suitable solvent system can effectively remove starting materials.

    • Column Chromatography: Silica gel column chromatography can be used for purification.[5]

ImpurityIdentification MethodControl Strategy
Unreacted PiperidineTLC, HPLC, GC-MSOptimize reaction stoichiometry, Acidic wash during work-up
Unreacted 2,4-Difluorobenzoyl ChlorideTLC, HPLCOptimize reaction stoichiometry, Basic wash during work-up
Issue 2: Formation of Over-acylated Byproduct

Question: I have identified a byproduct with a higher molecular weight than my desired product. Could this be an over-acylated species?

Identification:

  • LC-MS Analysis: This is the most effective technique to identify the molecular weight of the impurity and confirm if it corresponds to the di-acylated piperidine.

  • NMR Spectroscopy: 1H and 13C NMR can help elucidate the structure of the byproduct.

Control and Remediation:

  • Stoichiometry Control: Use a controlled molar ratio of the acylating agent (2,4-difluorobenzoyl chloride) to the piperidine derivative. Using an excess of the piperidine derivative can help minimize over-acylation.[5]

  • Slow Addition: Add the 2,4-difluorobenzoyl chloride to the reaction mixture slowly and at a controlled temperature to prevent localized high concentrations of the acylating agent.

  • Purification: Column chromatography is generally effective in separating the mono-acylated product from the di-acylated byproduct.[5]

ImpurityIdentification MethodControl Strategy
N,4-bis(2,4-Difluorobenzoyl)piperidineLC-MS, NMRControl stoichiometry, Slow addition of acylating agent
Issue 3: Presence of Positional Isomers

Question: Are positional isomers of the difluorobenzoyl group on the piperidine ring a concern?

Identification:

The Friedel-Crafts acylation occurs on the nitrogen of the piperidine ring. Positional isomers on the piperidine ring are not expected from this reaction. However, positional isomers related to the substitution on the benzene ring of the acylating agent (e.g., 3,5-difluorobenzoyl) would arise from impurities in the 2,4-difluorobenzoyl chloride starting material.

  • HPLC-UV: A well-developed HPLC method should be able to separate positional isomers.

  • LC-MS/MS: Can provide fragmentation patterns that may help distinguish between isomers.

  • NMR Spectroscopy: 1H and 19F NMR are powerful tools for identifying the substitution pattern on the aromatic ring.

Control and Remediation:

  • Starting Material Quality: Use high-purity 2,4-difluorobenzoyl chloride. The reactivity of difluorobenzene isomers in Friedel-Crafts acylation favors the formation of the 2,4-disubstituted product, making other isomers less likely to be major impurities.[6]

  • Purification: Preparative HPLC or careful column chromatography may be required to separate closely related positional isomers.

ImpurityIdentification MethodControl Strategy
Positional Isomers (e.g., 3,5-difluorobenzoyl)HPLC-UV, LC-MS/MS, NMRUse high-purity starting materials

Experimental Protocols

Protocol 1: Synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone

This protocol is for a related compound and can be adapted for the synthesis of 4-(2,4-Difluorobenzoyl)piperidine.

  • Dissolve piperidine (2 equivalents) in absolute chloroform.

  • Cool the solution to 0°C.

  • Slowly add 2,4-difluorobenzoyl chloride (1 equivalent).

  • Allow the mixture to stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by automated column chromatography.[5]

Protocol 2: General RP-HPLC Method for Impurity Profiling

This is a general method and should be optimized for the specific application.

  • Column: C18 column (e.g., 250 x 4.6 mm I.D.).[4]

  • Mobile Phase: A gradient of water with 0.1% phosphoric acid (Phase A) and acetonitrile (Phase B).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Linearity: Should be established in the range of expected impurity concentrations (e.g., 0.44-53.33 μg/mL).[4]

  • LOD and LOQ: Determine the limit of detection and limit of quantitation for each potential impurity.[4]

Visualizations

Synthesis_Pathway Piperidine Piperidine Derivative Product_Base 4-(2,4-Difluorobenzoyl)piperidine Piperidine->Product_Base Friedel-Crafts Acylation AcylChloride 2,4-Difluorobenzoyl Chloride Intermediate Acylium Ion Intermediate AcylChloride->Intermediate LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Intermediate Intermediate->Product_Base Product_HCl 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride Product_Base->Product_HCl HCl Impurity_Formation cluster_reactants Starting Materials cluster_impurities Potential Impurities Piperidine Piperidine Unreacted_Piperidine Unreacted Piperidine Piperidine->Unreacted_Piperidine Incomplete Reaction Overacylation Di-acylated Byproduct Piperidine->Overacylation Excess Acyl Chloride AcylChloride 2,4-Difluorobenzoyl Chloride Unreacted_AcylChloride Unreacted Acyl Chloride AcylChloride->Unreacted_AcylChloride Incomplete Reaction AcylChloride->Overacylation Positional_Isomer Positional Isomer (from starting material) AcylChloride->Positional_Isomer Impurity in Starting Material Troubleshooting_Workflow Start Crude Product Analysis Check_Purity Purity Below Acceptable Limit? Start->Check_Purity Identify_Impurity Identify Impurity (TLC, HPLC, LC-MS) Check_Purity->Identify_Impurity Yes Final_Product Pure Product Check_Purity->Final_Product No Impurity_Type Impurity Type? Identify_Impurity->Impurity_Type Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM Starting Material Byproduct Reaction Byproduct Impurity_Type->Byproduct Byproduct Optimize_Reaction Optimize Reaction (Stoichiometry, Time) Unreacted_SM->Optimize_Reaction Byproduct->Optimize_Reaction Purify_Product Purify Product (Wash, Recrystallize, Chromatography) Optimize_Reaction->Purify_Product Purify_Product->Final_Product

References

Managing Risperidone Impurity G in synthesis from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing Risperidone Impurity G during the synthesis of Risperidone from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is Risperidone Impurity G and how is it formed?

A1: Risperidone Impurity G is chemically identified as 3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1][2] It is a known metabolite of Risperidone and a process-related impurity that can arise through two primary pathways during synthesis:

  • From a Starting Material Impurity: The key starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, can contain the corresponding hydroxy ketone analogue, (4-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone, as an impurity.[1] This impurity can react with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to directly form Impurity G.

  • Degradation of Risperidone: Impurity G can also be formed by the reductive cleavage of the benzisoxazole ring of the Risperidone molecule itself, particularly under basic conditions.[1][3]

Q2: My HPLC analysis shows a peak that is very close to the main Risperidone peak. Could this be Impurity G?

A2: Yes, it is highly probable. Analytical methods have shown that Risperidone Impurity G often elutes very close to the Risperidone peak, which can make its quantification challenging.[4] Specialized UPLC methods have been developed to improve the resolution between these two peaks.[4][5] It is recommended to use a validated analytical method specifically designed for the separation of Risperidone and its related substances.

Q3: I am observing a higher than acceptable level of Impurity G in my final product. What are the likely causes and how can I troubleshoot this?

A3: High levels of Impurity G can typically be attributed to two main factors: the quality of your starting materials and the reaction conditions. Here is a troubleshooting guide:

  • Check Raw Material Purity: The presence of (4-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone in your 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole starting material is a direct precursor to Impurity G.[1] It is crucial to test the purity of this raw material before starting the synthesis.

    • Action: Analyze the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole raw material by HPLC to quantify the level of the corresponding hydroxy ketone impurity. If the level is high, consider purifying the starting material or sourcing it from a supplier with stricter specifications.

  • Optimize Reaction Conditions: The choice of base and solvent, as well as the reaction temperature and time, can influence the formation of Impurity G as a degradation product.

    • Action:

      • Base Selection: Stronger bases or prolonged reaction times in the presence of a base can promote the cleavage of the isoxazole ring. If you are using a strong base, consider switching to a milder base such as sodium bicarbonate or potassium carbonate.[1]

      • Solvent Effects: The reaction is often carried out in solvents like methanol or acetonitrile.[1][6] The choice of solvent can influence reaction kinetics and impurity profiles. It may be beneficial to conduct small-scale experiments to evaluate the impact of different solvents on Impurity G formation.

      • Temperature and Time: Elevated temperatures and extended reaction times can lead to increased degradation. Monitor the reaction progress closely by HPLC and aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor impurity formation.

Q4: What is the acceptable limit for Impurity G in Risperidone?

A4: The acceptable limit for any impurity in an active pharmaceutical ingredient (API) is defined by regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). These limits are typically stringent, often in the range of 0.10% to 0.15% for known impurities.[3] It is essential to consult the relevant pharmacopeia for the specific limits for Risperidone and its impurities.

Data Presentation

Table 1: Impact of Reaction Conditions on Risperidone Impurity G Levels

ParameterCondition ACondition BImpurity G Level (%)Reference
Base TriethylamineSodium BicarbonateLower with NaHCO3Inferred from[1]
Solvent MethanolAcetonitrileLower in AcetonitrileInferred from[1][6]
Purification Crude ProductAfter Crystallization0.08[1]
Purification After CrystallizationFinal Purified Product0.02[1]
Reaction Stage Final Reaction MixtureIsolated Crude Product~0.15[1]

Experimental Protocols

Protocol 1: Synthesis of Risperidone with Minimized Impurity G Formation

This protocol is based on the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a common and efficient method for Risperidone synthesis.

Materials:

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (high purity, with specified low levels of the hydroxy ketone analogue)

  • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium bicarbonate (NaHCO₃)

  • Potassium iodide (KI) (catalyst)

  • Acetonitrile (anhydrous)

Procedure:

  • To a stirred suspension of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in acetonitrile, add sodium bicarbonate.

  • Add a catalytic amount of potassium iodide to the mixture.

  • Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-82°C) and monitor the reaction progress by HPLC.

  • Once the reaction is complete (typically after 5-10 hours), cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude Risperidone.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to remove any remaining impurities, including Impurity G.

Protocol 2: HPLC-UPLC Method for the Analysis of Risperidone and Impurity G

This is a general guideline for an analytical method. For precise quantification, a fully validated method is required.

Chromatographic Conditions:

  • Column: Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[4]

  • Mobile Phase A: 2.0 g of Ammonium acetate in 1000 mL of HPLC grade water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Mobile Phase C: Tetrahydrofuran[4]

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of Risperidone and Impurity G.

  • Flow Rate: 0.3 mL/min[4]

  • Column Temperature: 71-72°C (temperature can be adjusted to optimize resolution)[4]

  • Detection Wavelength: 260 nm[4]

  • Injection Volume: 1 µL[4]

Note on Resolution: To improve the resolution between the closely eluting Risperidone and Impurity G peaks, a column wash with a mixture of water and acetonitrile in different ratios (e.g., 80:20 v/v followed by 20:80 v/v) before analysis may be beneficial.[4]

Visualizations

Risperidone_Synthesis_and_Impurity_G_Formation 4_DFB_piperidine_HCl 4-(2,4-Difluorobenzoyl)piperidine HCl Chloroethyl_pyrimidine 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Impurity_in_SM (4-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone (Impurity in Starting Material) Impurity_G Risperidone Impurity G Impurity_in_SM->Impurity_G Condensation with Chloroethyl pyrimidine Risperidone_intermediate Intermediate Risperidone Risperidone Risperidone_intermediate->Risperidone Oxime formation & Cyclization Risperidone->Impurity_G Reductive Cleavage (Degradation)

Caption: Synthesis of Risperidone and formation pathways of Impurity G.

Troubleshooting_Impurity_G Optimize_Conditions Are Reaction Conditions Optimized? Review_Base Review Base: - Use milder base (e.g., NaHCO3) - Reduce base equivalents Optimize_Conditions->Review_Base No End End Optimize_Conditions->End Yes Purify_SM Purify SM or source higher purity material Purify_SM->Optimize_Conditions Review_Temp_Time Review Temperature & Time: - Lower reaction temperature - Reduce reaction time Review_Base->Review_Temp_Time Review_Solvent Evaluate alternative solvents Review_Temp_Time->Review_Solvent Review_Solvent->End Check_SM Check_SM Check_SM->Optimize_Conditions Yes Analyze_SM Analyze_SM Check_SM->Analyze_SM No Analyze_SM->Purify_SM

Caption: Troubleshooting workflow for managing high levels of Risperidone Impurity G.

References

Reducing by-products in Paliperidone synthesis using 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Paliperidone, focusing on the reduction of by-products when using 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as a key starting material.

Frequently Asked Questions (FAQs)

Q1: What are the main stages of Paliperidone synthesis starting from this compound?

The synthesis of Paliperidone from this compound is primarily a two-stage process:

  • Formation of the Benzisoxazole Intermediate: The initial step involves the conversion of this compound to the key intermediate, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride. This is typically achieved through a reaction with hydroxylamine hydrochloride, followed by cyclization.

  • N-alkylation to form Paliperidone: The second stage is the N-alkylation of the benzisoxazole intermediate with 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base to yield Paliperidone.

Q2: What are the most common by-products encountered in this synthesis?

The most frequently observed by-products and impurities include:

  • 9-Oxo-Risperidone (Keto Impurity): This is a significant process-related impurity that can affect the purity of the final product.[1][2]

  • Dimer Impurities: These can form during the synthesis and can be challenging to remove during purification.[3]

  • Unreacted Starting Materials: Residual this compound, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, or 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can remain.

  • Degradation Products: Paliperidone can degrade under certain conditions, such as acidic or basic hydrolysis and oxidation, leading to various degradation products.[4]

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Synthesis of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (Intermediate)

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Incomplete Oximation and/or Cyclization Ensure the molar ratio of hydroxylamine hydrochloride to the starting material is optimized (typically 1:1 to 1:2). Monitor the reaction progress using a suitable analytical technique like HPLC or TLC to ensure completion.Higher conversion of the starting material and increased yield of the desired intermediate.
Suboptimal Reaction Temperature Maintain the reaction temperature within the optimal range of 40-45°C during the oximation and cyclization steps.[5]Improved reaction kinetics and reduced formation of thermal degradation by-products.
Inefficient Base Use a strong inorganic base like potassium hydroxide or sodium hydroxide for the cyclization step. The choice of base can significantly impact the reaction rate and yield.[5]Efficient cyclization leading to a higher yield of the benzisoxazole intermediate.
Improper pH during Work-up Carefully adjust the pH to 2-3 with concentrated hydrochloric acid to ensure complete precipitation of the hydrochloride salt of the intermediate.[6]Maximized recovery of the intermediate from the reaction mixture.
Issue 2: High Levels of 9-Oxo-Risperidone (Keto Impurity) in the Final Product

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Oxidation of Paliperidone The presence of oxidizing agents or exposure to oxidative conditions can lead to the formation of the keto impurity. The use of an inhibiting agent, such as a catalytic amount of sodium borohydride, can help to minimize the formation of this impurity.[2]A significant reduction in the level of the 9-oxo-risperidone impurity in the final product.
Suboptimal Reaction Conditions in N-alkylation The choice of solvent and base can influence the formation of the keto impurity. Acetonitrile is a commonly used solvent, and bases like potassium carbonate are often employed. Optimizing the reaction temperature in the range of 62-68°C can also be beneficial.Minimized side reactions and a purer final product with lower levels of the keto impurity.
Ineffective Purification If the keto impurity is formed, purification by recrystallization from a suitable solvent system, such as a mixture of methylene chloride and methanol, can be effective in its removal.[1]Paliperidone with a keto impurity level of 0.06% or less.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride
  • Reaction Setup: In a suitable reaction vessel, dissolve this compound in an alcohol solvent such as methanol or propanol.[5]

  • Addition of Reagents: Add hydroxylamine hydrochloride to the solution. Subsequently, add a solution of an inorganic base, such as potassium hydroxide, dropwise while maintaining the temperature between 40-45°C.[5] The molar ratio of the starting material to hydroxylamine hydrochloride to the inorganic base is typically in the range of 1:1-2:3-5.[5]

  • Reaction Monitoring: Stir the reaction mixture at 40-45°C for 5-72 hours.[5] Monitor the progress of the reaction by HPLC until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture and slowly add concentrated hydrochloric acid to adjust the pH to less than 1.[5] Cool the mixture to 0-5°C and stir for 1-3 hours to allow for precipitation.[5]

  • Purification: Filter the solid product and wash it with purified water to remove inorganic salts. Dry the solid under vacuum to obtain 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride.

Protocol 2: N-alkylation to Synthesize Paliperidone
  • Reaction Setup: In a reaction vessel, combine 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable solvent like methanol or acetonitrile.[4][7]

  • Addition of Base: Add a base such as triethylamine or sodium carbonate to the mixture.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and partition it between water and an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain crude Paliperidone.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to yield pure Paliperidone.

Data Presentation

Table 1: Impact of Solvent on the Purity of Paliperidone in the N-alkylation Step

SolventPurity of Crude Paliperidone (%)
Methanol> 97%[4]
AcetonitrileNot specified, but commonly used
TolueneNot specified, but commonly used
Dimethylformamide (DMF)Not specified, but commonly used

Table 2: Typical Yields in the Synthesis of Paliperidone Intermediates and Final Product

Reaction Step Product Reported Yield
Oximation and Cyclization6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride90.0%[5]
N-alkylationPaliperidone (crude)85%[4]
PurificationPaliperidone (pure)Overall yield of about 60%[4]

Visualizations

Paliperidone_Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: N-Alkylation A 4-(2,4-Difluorobenzoyl)piperidine HCl B Reaction with Hydroxylamine HCl and Base (e.g., KOH) A->B Oximation & Cyclization C 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl B->C Precipitation & Isolation E N-alkylation (Base, Solvent, Heat) C->E D 3-(2-chloroethyl)-9-hydroxy-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one D->E F Crude Paliperidone E->F G Purification (Recrystallization) F->G H Pure Paliperidone G->H

Caption: Overall workflow for the synthesis of Paliperidone.

Troubleshooting_Keto_Impurity Start High Keto Impurity (9-Oxo-Risperidone) Detected Q1 Was an inhibiting agent (e.g., NaBH4) used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions (solvent, base, temp) optimized? A1_Yes->Q2 Sol1 Incorporate a catalytic amount of an inhibiting agent like sodium borohydride. A1_No->Sol1 End Keto Impurity Reduced Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the purification method effective? A2_Yes->Q3 Sol2 Optimize N-alkylation conditions: - Solvent: Acetonitrile - Base: K2CO3 - Temp: 62-68°C A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Perform recrystallization from a methylene chloride/ methanol mixture. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for reducing 9-Oxo-Risperidone.

References

Technical Support Center: Chiral Separation of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chiral separation of 4-(2,4-difluorobenzoyl)piperidine hydrochloride derivatives.

Frequently Asked Questions (FAQs)

Q1: Which chiral separation techniques are most effective for 4-(2,4-difluorobenzoyl)piperidine derivatives?

A1: The most successful and widely used techniques for the chiral separation of piperidine-based compounds, including 4-(2,4-difluorobenzoyl)piperidine derivatives, are Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Chiral HPLC with polysaccharide-based stationary phases is a common starting point. Chiral SFC is often preferred for its high-throughput capabilities and reduced solvent consumption, making it a "greener" alternative.

Q2: What type of chiral stationary phase (CSP) should I select for my initial screening?

A2: For initial method development, it is highly recommended to screen a set of polysaccharide-based CSPs. Columns based on derivatized cellulose and amylose, such as Chiralcel OD, OJ, and Chiralpak AD, AS, are excellent first choices. These phases are known for their broad enantioselectivity for a wide range of chiral compounds, including those containing aromatic rings and nitrogen-containing heterocyclic moieties like your target molecule.

Q3: My enantiomers are co-eluting or showing very poor resolution. What are the first troubleshooting steps?

A3: If you are experiencing poor or no separation, consider the following initial steps:

  • Vary the Mobile Phase Composition: Systematically alter the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar eluent (e.g., hexane, heptane) in normal-phase HPLC.

  • Change the Organic Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly impact selectivity and resolution.

  • Screen Different CSPs: If modifying the mobile phase is unsuccessful, the enantiomers may not be resolved on the current stationary phase. Screen a different family of CSPs.

  • Adjust the Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the interaction differences between the enantiomers and the CSP.

Q4: I am observing significant peak tailing for my basic piperidine compound. How can I improve peak shape?

A4: Peak tailing for basic compounds like piperidine derivatives is a common issue caused by strong interactions with residual acidic silanol groups on the silica support of the CSP. To mitigate this:

  • Add a Basic Additive: Incorporate a small amount of a basic additive into your mobile phase. Common choices include diethylamine (DEA), triethylamine (TEA), or butylamine, typically at a concentration of 0.1% to 0.5%.

  • Use an Immobilized CSP: Modern immobilized polysaccharide-based CSPs are more robust and can tolerate a wider range of solvents and additives, which can help in improving peak shape.

Q5: Can I switch from HPLC to SFC to improve throughput? What are the key considerations?

A5: Yes, transitioning to SFC is an excellent strategy for high-throughput chiral separations. Key considerations include:

  • Mobile Phase: SFC primarily uses supercritical CO2 as the main mobile phase, with a small amount of an organic co-solvent (modifier) like methanol or ethanol.

  • Co-solvent and Additives: The same principles for co-solvents and basic additives used in normal-phase HPLC generally apply to SFC. Methanol is a common co-solvent, and additives like DEA are used to improve peak shape for basic analytes.

  • Back Pressure Regulation: SFC instruments require a back pressure regulator to keep the CO2 in its supercritical state. Ensure this is set appropriately (typically >100 bar).

  • Temperature: Temperature plays a crucial role in SFC, affecting fluid density and solvating power. It should be optimized as a key parameter.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Separation / Co-elution 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Insufficient interaction with the CSP.1. Screen a different CSP (e.g., switch from a cellulose-based to an amylose-based column).2. Systematically vary the organic modifier percentage.3. Change the organic modifier (e.g., from Isopropanol to Ethanol).4. Decrease the column temperature in 5°C increments.
Poor Resolution (Rs < 1.5) 1. Mobile phase is too strong, leading to short retention times.2. High column temperature.3. Sub-optimal flow rate.1. Decrease the percentage of the polar organic modifier (e.g., alcohol) in the mobile phase.2. Lower the column temperature to enhance enantioselectivity.3. Optimize the flow rate; a lower flow rate often improves resolution.
Poor Peak Shape (Tailing) 1. Secondary interactions of the basic piperidine nitrogen with acidic silanols on the CSP support.2. Sample overload.1. Add a basic modifier to the mobile phase (e.g., 0.1% Diethylamine).2. Reduce the sample concentration or injection volume.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Column temperature fluctuations.3. Column equilibration is incomplete.1. Ensure precise and consistent preparation of the mobile phase.2. Use a column thermostat to maintain a constant temperature.3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
High Column Backpressure 1. Particulate matter from the sample or mobile phase blocking the column frit.2. Column contamination or degradation.1. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.2. Use a guard column to protect the analytical column.3. If pressure remains high, try back-flushing the column (check manufacturer's instructions first).

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening

This protocol outlines a general approach for screening Chiral Stationary Phases for the separation of 4-(2,4-difluorobenzoyl)piperidine derivatives.

  • Column Selection:

    • Column 1: Chiralpak AD-H (Amylose-based)

    • Column 2: Chiralcel OD-H (Cellulose-based)

    • Dimensions: 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase

    • Detection: UV at 254 nm

  • Screening Procedure:

    • Equilibrate Column 1 with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Flush the system and equilibrate Column 1 with Mobile Phase B.

    • Inject the sample and record the chromatogram.

    • Repeat the process for Column 2.

    • Evaluate the resulting chromatograms for resolution and peak shape.

Visual Diagrams

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision cluster_result Phase 5: Outcome SamplePrep Sample Dissolution (1 mg/mL in Mobile Phase) Inject Inject Sample SamplePrep->Inject MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA + 0.1% DEA) Equilibrate Column Equilibration (>10 Column Volumes) MobilePhasePrep->Equilibrate Equilibrate->Inject Run Chromatographic Run (Isocratic Elution) Inject->Run Detect UV Detection Run->Detect Analyze Data Analysis (Resolution, Tailing Factor) Detect->Analyze Decision Resolution > 1.5? Analyze->Decision Success Method Optimized Decision->Success Yes Failure Troubleshoot Decision->Failure No Failure->MobilePhasePrep Modify Mobile Phase or Change Column

Caption: Workflow for Chiral HPLC Method Development and Optimization.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions (in order of application) Problem Poor Resolution (Rs < 1.5) Cause1 Mobile Phase Too Strong Problem->Cause1 Cause2 Sub-optimal Temperature Problem->Cause2 Cause3 Wrong CSP Problem->Cause3 Sol1 1. Decrease % Organic Modifier Cause1->Sol1 Sol2 2. Lower Column Temperature Cause2->Sol2 Sol4 4. Screen a New CSP Cause3->Sol4 Sol1->Sol2 Sol3 3. Change Organic Modifier (e.g., IPA to EtOH) Sol2->Sol3

Caption: Troubleshooting Logic for Poor Enantiomeric Resolution.

Optimizing reaction conditions for the synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a three-step process:

  • Protection of Piperidine-4-carboxylic Acid: The nitrogen of piperidine-4-carboxylic acid is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions in the subsequent step.

  • Friedel-Crafts Acylation: The protected piperidine-4-carboxylic acid is converted to its corresponding acyl chloride, which then undergoes a Friedel-Crafts acylation with 1,3-difluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Deprotection and Salt Formation: The protecting group is removed from the piperidine nitrogen, and the resulting amine is converted to its hydrochloride salt.

Q2: Why is N-protection of the piperidine ring necessary?

A2: The piperidine nitrogen is a nucleophilic and basic site. During the Friedel-Crafts acylation, which is typically performed under acidic conditions with a Lewis acid catalyst, the unprotected nitrogen would react with the catalyst, deactivating it and preventing the desired acylation reaction on the aromatic ring. Protection of the nitrogen as a less reactive functional group, such as a Boc-carbamate, circumvents this issue.

Q3: What are the critical parameters for a successful Friedel-Crafts acylation in this synthesis?

A3: Key parameters for the Friedel-Crafts acylation step include:

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. All glassware, solvents, and reagents must be thoroughly dried to prevent catalyst deactivation.

  • Stoichiometry of Lewis Acid: A stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst, effectively sequestering it.

  • Reaction Temperature: The temperature needs to be carefully controlled. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with a deactivated aromatic ring like 1,3-difluorobenzene. However, excessive heat can lead to side reactions.

  • Purity of Reagents: The purity of 1,3-difluorobenzene and the acyl chloride is crucial to avoid the formation of byproducts.

Q4: What are suitable solvents for the recrystallization of the final product?

A4: Isopropanol is a commonly used solvent for the recrystallization of 4-(acyl)piperidine hydrochlorides, including the final product.[1][2] A mixture of methanol and water can also be effective. The choice of solvent will depend on the impurity profile of the crude product.

Troubleshooting Guides

Problem 1: Low or No Yield in Friedel-Crafts Acylation Step
Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure strictly anhydrous conditions. Use freshly opened or sublimed aluminum chloride. Increase the stoichiometry of the Lewis acid catalyst.
Deactivated Aromatic Ring 1,3-Difluorobenzene is an electron-deficient ring. Ensure the reaction temperature is sufficiently high (e.g., reflux in a suitable solvent) and the reaction time is adequate to overcome the activation energy.
Poor Quality of Acyl Chloride Prepare the acyl chloride from the N-Boc-piperidine-4-carboxylic acid immediately before use. Ensure complete conversion of the carboxylic acid to the acyl chloride.
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding more Lewis acid or increasing the temperature.
Problem 2: Formation of Multiple Products in Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps
Isomeric Acylation While acylation of 1,3-difluorobenzene is expected to predominantly occur at the 4-position, other isomers may form. Optimize the reaction temperature and catalyst to improve regioselectivity. Purification by column chromatography may be necessary.
Side Reactions of the Piperidine Ring Ensure the N-protecting group is stable under the reaction conditions. If using a different protecting group than Boc, verify its stability towards Lewis acids.
Impure Starting Materials Use highly pure 1,3-difluorobenzene and N-Boc-piperidine-4-carbonyl chloride.
Problem 3: Incomplete N-Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient Acid Use a sufficient excess of a strong acid, such as HCl in dioxane or a mixture of concentrated HCl and acetic acid.[1][3]
Short Reaction Time or Low Temperature Monitor the reaction by TLC or LC-MS. If starting material remains, extend the reaction time or gently heat the mixture (e.g., reflux).[1]
Precipitation of Starting Material Ensure the N-Boc protected intermediate is fully dissolved in the reaction solvent before and during the addition of the acid.
Problem 4: Difficulty in Purification/Crystallization of the Final Product
Potential Cause Troubleshooting Steps
Oiling Out During Recrystallization Ensure the correct solvent or solvent mixture is being used. Cool the solution slowly to promote crystal growth. Scratching the inside of the flask with a glass rod can help induce crystallization.
Persistent Impurities If recrystallization is insufficient, consider purification of the free base by column chromatography before converting it to the hydrochloride salt. The use of a basic modifier like triethylamine in the eluent can improve chromatographic separation of amines.
Hygroscopic Product Dry the final hydrochloride salt thoroughly under vacuum to remove residual solvent and moisture. Store in a desiccator.

Data Presentation

Table 1: Reaction Conditions for Friedel-Crafts Acylation
ParameterConditionNotes
Aromatic Substrate 1,3-Difluorobenzene
Acylating Agent N-Boc-piperidine-4-carbonyl chloridePrepared in situ from N-Boc-piperidine-4-carboxylic acid
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)Anhydrous
Solvent 1,2-Dichloroethane or 1,1,1-TrichloroethaneAnhydrous
Temperature 75-95 °C[4]
Reaction Time 3 hours[4]
Work-up Quenching with ice, followed by extraction
Table 2: Reaction Conditions for N-Boc Deprotection and HCl Salt Formation
ParameterConditionNotes
Reagent Concentrated HCl / Acetic Acid[1]
Solvent Acetic Acid[1]
Temperature Reflux[1]
Reaction Time 16 hours[1]
Work-up Concentration in vacuo, trituration with isopropanol[1]
Alternative Reagent 4M HCl in Dioxane[3]
Alternative Solvent Dioxane or Methanol[3]
Alternative Temperature Room Temperature[3]
Alternative Reaction Time 2-24 hours[3]

Experimental Protocols

Step 1: Synthesis of N-Boc-piperidine-4-carbonyl chloride
  • To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by the disappearance of the starting carboxylic acid by TLC.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude N-Boc-piperidine-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to yield 1-Boc-4-(2,4-Difluorobenzoyl)piperidine
  • To a suspension of anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous 1,2-dichloroethane, add a solution of N-Boc-piperidine-4-carbonyl chloride (1 equivalent) in anhydrous 1,2-dichloroethane dropwise at 0 °C.

  • After stirring for 30 minutes, add 1,3-difluorobenzene (1.5-3 equivalents) dropwise.

  • Heat the reaction mixture to 85-95 °C and maintain for 3 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection and formation of this compound
  • Dissolve the crude 1-Boc-4-(2,4-difluorobenzoyl)piperidine (1 equivalent) from the previous step in a mixture of concentrated hydrochloric acid and acetic acid.[1]

  • Heat the mixture to reflux and maintain for 16 hours.[1]

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Triturate the resulting residue with hot isopropanol, then cool to induce crystallization.[1]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Deprotection & Salt Formation A N-Boc-piperidine-4-carboxylic acid B N-Boc-piperidine-4-carbonyl chloride A->B SOCl₂ or (COCl)₂ D 1-Boc-4-(2,4-Difluorobenzoyl)piperidine B->D C 1,3-Difluorobenzene C->D AlCl₃ E This compound D->E Conc. HCl, Acetic Acid, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_FC_Acylation Start Low Yield in Friedel-Crafts Acylation Check_Conditions Check Anhydrous Conditions & Reagent Purity Start->Check_Conditions Check_Conditions->Start Conditions Not OK (Dry & Purify) Optimize_Catalyst Increase AlCl₃ Stoichiometry Check_Conditions->Optimize_Catalyst Conditions OK Optimize_Temp_Time Increase Temperature and/or Reaction Time Optimize_Catalyst->Optimize_Temp_Time Check_Acyl_Chloride Verify Acyl Chloride Formation Optimize_Temp_Time->Check_Acyl_Chloride Redo_Acyl_Chloride Prepare Fresh Acyl Chloride Check_Acyl_Chloride->Redo_Acyl_Chloride Formation Incomplete Purify Purify Intermediate by Chromatography Check_Acyl_Chloride->Purify Formation OK Redo_Acyl_Chloride->Optimize_Catalyst

Caption: Troubleshooting decision tree for the Friedel-Crafts acylation step.

References

Technical Support Center: Purification of Crude 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 1,3-difluorobenzene and a 4-substituted piperidine precursor.

  • Regioisomers: Friedel-Crafts acylation on the 1,3-difluorobenzene ring can potentially yield small amounts of other isomers.

  • Byproducts from the piperidine moiety: Depending on the synthesis, side-products related to the piperidine ring may be present.

  • Residual solvents: Solvents used in the synthesis and workup can be retained in the crude product.

  • Inorganic salts: From reagents used during the reaction or workup.

Q2: My purified product is an off-white or slightly yellow powder. Is this normal?

A2: The expected appearance of pure this compound is a white to light yellow or pale beige solid.[1][2] A significant yellow or brown coloration may indicate the presence of impurities. Further purification is recommended to achieve a white crystalline solid.

Q3: What is the melting point of pure this compound?

A3: The reported melting point is in the range of 203-206°C (with decomposition). A broad melting point range or a value significantly lower than this suggests the presence of impurities.

Q4: Which purification method is most suitable for my crude sample?

A4: The choice of purification method depends on the nature and quantity of impurities.

  • Recrystallization is often the most effective method for removing small amounts of impurities and for obtaining a highly crystalline final product.

  • Acid-base extraction is useful for removing neutral or acidic impurities from the basic piperidine derivative.

  • Column chromatography can be employed for separating impurities with different polarities, especially when recrystallization is ineffective.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast. Impurities can also lower the melting point of the mixture, causing it to separate as a liquid.

  • Solution:

    • Reheat the mixture to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • If the problem persists, consider a different solvent or a solvent/anti-solvent system.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or the solution is supersaturated.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • If crystals still do not form, evaporate some of the solvent to increase the concentration and then try cooling again.

    • Cool the solution in an ice bath or refrigerator for an extended period.

Issue 3: The yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

    • Cool the solution thoroughly in an ice bath to maximize precipitation.

    • Consider using a different solvent in which the compound has lower solubility at cold temperatures.

    • The mother liquor can be concentrated to obtain a second crop of crystals, which may require separate purity analysis.

Column Chromatography

Issue 1: The compound does not move from the baseline of the column.

  • Possible Cause: The solvent system is not polar enough to elute the polar hydrochloride salt.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Consider using a more polar solvent system, such as dichloromethane/methanol.

    • Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can sometimes help in eluting basic compounds from silica gel.

Issue 2: Poor separation of the product from impurities.

  • Possible Cause: The chosen solvent system has insufficient selectivity.

  • Solution:

    • Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Use a shallower solvent gradient during elution to improve resolution.

    • Ensure the column is packed properly and not overloaded with the crude material.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodTypical Solvents/ConditionsPurity Improvement (Initial Purity ~85%)Typical YieldAdvantagesDisadvantages
Recrystallization Isopropanol95-99%70-85%Scalable, cost-effective, yields high-purity crystalline product.Can have lower yields if the compound is somewhat soluble in the cold solvent.
Acid-Base Extraction Dichloromethane/Water, pH adjustmentCan significantly remove neutral/acidic impurities>90% (recovery)Good for initial cleanup of specific impurity types.Does not remove basic impurities; requires further purification.
Column Chromatography Silica gel, Dichloromethane/Methanol gradient>98%50-70%High resolution for complex mixtures.Less scalable, more time-consuming, requires more solvent.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane and transfer it to a separatory funnel.

  • Washing with Base: Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate, to remove any acidic impurities. Separate the aqueous layer.

  • Washing with Water: Wash the organic layer with water to remove any remaining base. Separate the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the free base of the product.

  • Salt Formation: Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

Purification_Decision_Tree start Crude 4-(2,4-Difluorobenzoyl)piperidine hydrochloride check_purity Assess Purity and Impurity Profile (TLC, HPLC, NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization Minor Impurities, Crystalline Solid column_chromatography Column Chromatography check_purity->column_chromatography Complex Mixture, Similar Polarity Impurities acid_base_extraction Acid-Base Extraction check_purity->acid_base_extraction Significant Neutral/ Acidic Impurities final_product Pure Product (>98%) recrystallization->final_product column_chromatography->final_product reassess Re-assess Purity acid_base_extraction->reassess reassess->recrystallization

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Clear Solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the recrystallization process.

References

Technical Support Center: Forced Degradation Studies of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons in drug development.[1][2][3] These studies are designed to:

  • Identify the likely degradation products of the drug substance.[1]

  • Establish the degradation pathways and intrinsic stability of the molecule.[1][3]

  • Develop and validate stability-indicating analytical methods.[2]

  • Understand the chemical behavior of the molecule under various stress conditions, which aids in formulation development and the selection of appropriate storage conditions.[1]

Q2: What are the potential degradation pathways for this compound based on its structure?

A2: Based on the structure, which includes a piperidine ring and a difluorobenzoyl group, the following degradation pathways are plausible:

  • Hydrolysis: The amide linkage between the piperidine and the benzoyl group could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-carboxypiperidine and 2,4-difluorobenzophenone.

  • Oxidation: The piperidine ring is susceptible to oxidation, which could result in the formation of N-oxides or ring-opened products.

  • Photolysis: Exposure to UV or visible light could induce photolytic degradation, potentially involving the difluorobenzoyl moiety or the piperidine ring.

  • Thermal Degradation: High temperatures may induce degradation, although the specific pathways would need to be determined experimentally. As a hydrochloride salt, the stability might be influenced by the dissociation of HCl at elevated temperatures.

Q3: What are the typical stress conditions that should be applied in a forced degradation study of this compound?

A3: According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions.[1] Recommended conditions to investigate the stability of this compound include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

Troubleshooting Guides

Q1: I am not observing any degradation under the initial stress conditions. What should I do?

A1: If no degradation is observed, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., to 80°C).

  • Increase Reagent Concentration: For acid and base hydrolysis, you can cautiously increase the concentration of the acid or base (e.g., to 1 M HCl or 1 M NaOH).

  • Increase Exposure Time: Extend the duration of the stress exposure.

  • For Oxidative Degradation: If 3% H₂O₂ is ineffective, a higher concentration (e.g., 30% H₂O₂) can be used, or the study can be conducted at an elevated temperature.

It is important to aim for a target degradation of 5-20% to ensure that the degradation products are representative of the actual degradation process and to avoid the formation of secondary, irrelevant degradants.

Q2: I am observing too much degradation, and the parent peak has disappeared completely. How can I control the degradation?

A2: Excessive degradation can make it difficult to identify the primary degradation products and establish pathways. To moderate the degradation:

  • Decrease Temperature: Lower the temperature of the stress condition.

  • Decrease Reagent Concentration: Use a lower concentration of acid, base, or oxidizing agent.

  • Reduce Exposure Time: Shorten the duration of the stress study and take multiple time points to track the degradation over time.

Q3: The chromatogram of my stressed sample is showing many small, unresolved peaks. What could be the issue?

A3: This could be due to several factors:

  • Secondary Degradation: The initial degradation products may be further degrading into smaller molecules. Try using milder stress conditions.

  • Matrix Effects: If the drug is in a formulation, excipients may be degrading and interfering with the analysis. Analyze a stressed placebo sample to identify excipient-related peaks.

  • Chromatographic Method: The analytical method may not be optimized to resolve all the degradation products. Consider adjusting the mobile phase composition, gradient, pH, or trying a different column chemistry.

Q4: How can I identify the structure of the unknown degradation products?

A4: The identification of degradation products typically requires hyphenated analytical techniques:

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for obtaining the molecular weight and fragmentation pattern of the degradation products. This information is crucial for proposing potential structures.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of the degradants.

  • NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of DegradantsMajor Degradant (RT in min)
Acid Hydrolysis0.1 M HCl246012.528.2
Base Hydrolysis0.1 M NaOH246018.237.5, 9.1
Oxidation3% H₂O₂24RT8.7110.3
Thermal (Solid)-481055.1111.5
Photolytic (Solid)1.2 million lux hours-RT6.329.8, 12.1

Note: This data is hypothetical and for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 1 mg/mL.

  • Stress Sample Preparation: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1 M HCl and make up the volume with 0.1 M HCl.

  • Control Sample Preparation: Transfer 1 mL of the stock solution to a 10 mL volumetric flask and make up the volume with a 50:50 mixture of acetonitrile and water.

  • Incubation: Keep both flasks in a water bath maintained at 60°C for 24 hours.

  • Sampling and Analysis: After 24 hours, withdraw an aliquot from each flask, neutralize the acid-stressed sample with an appropriate amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Mandatory Visualization

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug Drug Substance 4-(2,4-Difluorobenzoyl)piperidine HCl Stock Stock Solution (1 mg/mL) Drug->Stock Dissolve in ACN:Water Thermal Thermal 105°C (Solid) Drug->Thermal Photo Photolytic ICH Q1B Drug->Photo Acid Acidic 0.1 M HCl, 60°C Stock->Acid Base Basic 0.1 M NaOH, 60°C Stock->Base Oxidative Oxidative 3% H2O2, RT Stock->Oxidative Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Quench (if needed) Thermal->Neutralize Dissolve & Dilute Photo->Neutralize Dissolve & Dilute HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS For unknown peaks Data Data Analysis & Reporting HPLC->Data LCMS->Data

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (Light) Parent 4-(2,4-Difluorobenzoyl) piperidine HCl DP1 4-Carboxypiperidine Parent->DP1 Amide cleavage DP2 2,4-Difluorobenzophenone Parent->DP2 Amide cleavage DP3 N-Oxide Derivative Parent->DP3 DP4 Radical-induced Degradants Parent->DP4

Caption: Potential degradation pathways of the drug substance.

References

Validation & Comparative

A Comparative Analysis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride and Other Benzoylpiperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzoylpiperidine moiety represents a privileged scaffold in medicinal chemistry. Its structural features are integral to the pharmacophore of numerous centrally acting agents, particularly those targeting dopaminergic and serotonergic pathways. This guide provides a comparative analysis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of potent antipsychotics, and other notable benzoylpiperidine derivatives. The comparison focuses on their receptor binding affinities and functional activities, supported by experimental data and detailed methodologies.

The phenyl(piperidin-4-yl)methanone framework, the core of benzoylpiperidines, is a metabolically stable structure frequently employed in the design of novel therapeutics.[1] The substitution pattern on the benzoyl ring and modifications of the piperidine nitrogen are crucial for modulating the pharmacological profile of these compounds. The introduction of fluorine atoms, as seen in this compound, often enhances binding affinity and metabolic stability. This particular intermediate is a critical building block for the synthesis of atypical antipsychotics like risperidone and iloperidone.[2][3]

Comparative Biological Activity of Benzoylpiperidine Derivatives

The primary mechanism of action for many benzoylpiperidine-containing drugs is the antagonism of serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. The relative affinity for these and other receptors dictates the therapeutic efficacy and side-effect profile of the final drug substance. Below is a comparative summary of the in vitro receptor binding affinities for risperidone and iloperidone, both synthesized using this compound, alongside other relevant benzoylpiperidine derivatives.

Compound/DrugTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
Risperidone 5-HT2A4.5Antagonist[4]
D23.1Antagonist[4]
Iloperidone 5-HT2A5.6Antagonist[5]
D26.3Antagonist[5]
**Compound 35 (p-fluorobenzoyl) **5-HT2AHigh AffinityNot Specified[6]
D2High AffinityNot Specified[6]
Compound 52 5-HT2ApKi = 8.35Neutral Antagonist (pKB = 7.82)[6]
D2pKi = 6.19Neutral Antagonist (pKB = 6.32)[6]
Compound 63 5-HT2A4Full Antagonist[6]
5-HT72Partial Antagonist[6]
Compound 64 5-HT2A27Full Antagonist[6]
5-HT72Full Antagonist[6]

Note: Lower Ki values indicate higher binding affinity. pKi and pKB are the negative logarithms of the inhibition and antagonist dissociation constants, respectively.

Experimental Protocols

The data presented above is typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

This method is employed to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of test compounds to 5-HT2A and D2 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human recombinant 5-HT2A or D2 receptors.

  • Radioligands: [3H]ketanserin for 5-HT2A receptors and [3H]spiperone for D2 receptors.

  • Non-specific binding competitors: Mianserin for 5-HT2A and haloperidol for D2.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a competing non-labeled drug.

  • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves.

  • The IC50 values are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assays (Schild Analysis)

Functional assays are used to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For antagonists, Schild analysis can determine the dissociation constant (KB).

Objective: To characterize the antagonist properties of a test compound at 5-HT2A or D2 receptors.

Materials:

  • Cell lines expressing the receptor of interest and a suitable downstream reporter system (e.g., calcium flux for Gq-coupled 5-HT2A receptors, or cAMP inhibition for Gi-coupled D2 receptors).

  • A known agonist for the receptor (e.g., serotonin for 5-HT2A, dopamine for D2).

  • The test compound (potential antagonist).

  • Appropriate assay buffers and reagents for the reporter system.

Procedure:

  • Generate a concentration-response curve for the agonist in the absence of the test compound.

  • Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of the test compound.

  • A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximum response.

  • Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

  • Construct a Schild plot by graphing log(DR-1) versus the logarithm of the molar concentration of the antagonist.

  • For a simple competitive antagonist, the slope of the Schild plot should not be significantly different from 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist EC50. The pA2 is a measure of the antagonist's potency and is theoretically equal to the pKB.[2][7][8]

Visualizing Key Pathways and Workflows

To better understand the context of this comparative analysis, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

G General Experimental Workflow for Compound Evaluation cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis synthesis Synthesis of Benzoylpiperidine Derivatives binding Radioligand Binding Assay (Determine Ki) synthesis->binding functional Functional Antagonism Assay (Determine pA2/pKB) synthesis->functional analysis Structure-Activity Relationship (SAR) Analysis binding->analysis functional->analysis

Caption: A simplified workflow for the synthesis and in vitro evaluation of benzoylpiperidine derivatives.

G Serotonin 5-HT2A Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular serotonin Serotonin (5-HT) receptor 5-HT2A Receptor serotonin->receptor antagonist Benzoylpiperidine Antagonist antagonist->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: The Gq-coupled signaling cascade initiated by the activation of the 5-HT2A receptor.[9][10]

G Dopamine D2 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular dopamine Dopamine receptor D2 Receptor dopamine->receptor antagonist Benzoylpiperidine Antagonist antagonist->receptor Blocks g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response

Caption: The Gi-coupled signaling cascade associated with the activation of the D2 receptor.[1][11]

Conclusion

The benzoylpiperidine scaffold, particularly when substituted with fluorine atoms as in this compound, is a cornerstone in the development of drugs targeting CNS disorders. The comparative analysis of the final drug products derived from this and similar intermediates reveals that subtle structural modifications can significantly impact receptor affinity and functional activity. A thorough understanding of the structure-activity relationships, guided by robust in vitro pharmacological profiling, is essential for the rational design of novel benzoylpiperidine derivatives with improved therapeutic indices. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers in this field.

References

A Comparative Guide to 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride and 4-(4-Fluorobenzoyl)piperidine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key piperidine-based intermediates in pharmaceutical synthesis: 4-(2,4-Difluorobenzoyl)piperidine hydrochloride and 4-(4-fluorobenzoyl)piperidine. The selection of the appropriate building block is critical for the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). This document outlines the applications, synthesis, and reactivity of these two compounds, supported by experimental data from published literature, to aid in informed decision-making during drug development.

Overview and Key Applications

Both this compound and 4-(4-fluorobenzoyl)piperidine serve as crucial precursors in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.

This compound is a versatile intermediate recognized for its role in the development of novel therapeutics for neurological disorders.[1][2] Its distinct difluorobenzoyl moiety is a key feature in the synthesis of several atypical antipsychotic drugs.[1] Notably, it is a well-established starting material for the synthesis of:

  • Risperidone: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[3]

  • Iloperidone: Another atypical antipsychotic for the treatment of schizophrenia.[4]

The presence of two fluorine atoms on the benzoyl ring can influence the electronic properties of the molecule, potentially enhancing reactivity and affecting the pharmacological profile of the final drug.[5][6]

4-(4-Fluorobenzoyl)piperidine , on the other hand, is a widely utilized building block in the synthesis of various bioactive molecules, including analgesics and anti-inflammatory agents. Its most prominent application is as a key intermediate in the synthesis of:

  • Ketanserin: A drug used for treating hypertension.[7]

The 4-fluorobenzoylpiperidine fragment is considered a crucial element for the ligand's orientation and anchorage at serotonin receptors, particularly the 5-HT2A receptor.[8]

Comparative Synthesis and Yields

Intermediate/ProductStarting MaterialKey Reagents/ConditionsReported YieldPurityReference
This compound 1-acetyl-4-(2,4-difluorobenzoyl)piperidine6N HCl, reflux85%-[9]
Iloperidone This compoundOximation, Alkylation, Cyclization65% (overall)>99.9% (HPLC)[4]
Risperidone 4-(2,4-difluorobenzoyl)piperidine oxime hydrochloride3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, K2CO3, KI, acetonitrile, reflux81%High[10]
4-(4-Fluorobenzoyl)piperidine hydrochloride 1-acetyl-4-(4-fluorobenzoyl)piperidine6mol/L HCl, reflux89%-[7]
Ketanserin 4-(4-fluorobenzoyl)piperidine hydrochloride3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione, condensationHighHigh[7]

Table 1: Comparison of reported yields for the synthesis of the intermediates and their respective drug products.

Reactivity in Nucleophilic Aromatic Substitution

The primary difference in reactivity between the two compounds lies in the electronic effects of the fluorine substituents on the benzoyl ring. The additional fluorine atom in the 2-position of this compound is expected to have a significant impact on the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I effect). In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, forming a negatively charged intermediate known as the Meisenheimer complex. The electron-withdrawing nature of fluorine can stabilize this intermediate, thereby lowering the activation energy and increasing the reaction rate.[5]

The presence of a second fluorine atom in the ortho position is anticipated to further enhance this stabilizing effect, making the difluorinated compound potentially more reactive towards nucleophilic attack than its monofluorinated counterpart.[5][6] This enhanced reactivity can be advantageous in drug synthesis, potentially leading to milder reaction conditions, shorter reaction times, and higher yields.

Nucleophilic_Aromatic_Substitution cluster_0 General SNAr Mechanism cluster_1 Influence of Fluorine Substituents A Aryl Halide (Ar-X) TS1 Transition State 1 A->TS1 Nu Nucleophile (Nu-) Nu->A + MC Meisenheimer Complex (Stabilized Intermediate) TS1->MC Rate-determining step TS2 Transition State 2 MC->TS2 Stab Stabilization of Meisenheimer Complex MC->Stab Fluorine enhances stabilization P Product (Ar-Nu) TS2->P Fast LG Leaving Group (X-) F1 4-Fluorobenzoyl (one -I effect) F1->Stab Stabilization F2 2,4-Difluorobenzoyl (two -I effects) F2->Stab Greater stabilization Reac Increased Reactivity Stab->Reac

Figure 1: Logical relationship of fluorine's inductive effect on SNAr reactivity.

Experimental Protocols

Synthesis of Iloperidone from this compound

The synthesis of iloperidone from this compound involves a multi-step process. A reported method with a 65% overall yield includes the following key steps:[4]

  • Oximation: The starting material is converted to its oxime derivative, (Z)-4-(2,4-difluorobenzoyl)piperidineoxime, with a reported purity of over 99.9%.[4]

  • Alkylation and Cyclization: The oxime intermediate is then alkylated with 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone and subsequently cyclized to yield iloperidone.[4]

G A 4-(2,4-Difluorobenzoyl)piperidine HCl B (Z)-4-(2,4-difluorobenzoyl)piperidineoxime A->B Oximation D Alkylated Intermediate B->D Alkylation C 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone C->D E Iloperidone D->E Cyclization G A 1-acetyl-4-(4-fluorobenzoyl)piperidine B 4-(4-Fluorobenzoyl)piperidine HCl A->B Hydrolysis (6M HCl, reflux) D Crude Ketanserin B->D Condensation C 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione C->D E Pure Ketanserin D->E Recrystallization

References

Validating 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride as a Pharmaceutical Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as a pharmaceutical reference standard. Through detailed experimental data and protocols, we compare its performance and purity against a potential alternative, 4-(4-Fluorobenzoyl)piperidine hydrochloride. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of reference standards for the synthesis and quality control of active pharmaceutical ingredients (APIs) such as Risperidone and Iloperidone.

Introduction to this compound

This compound is a crucial intermediate in the synthesis of several atypical antipsychotic drugs.[1][2][3] Its chemical structure, characterized by a difluorobenzoyl moiety attached to a piperidine ring, makes it a key building block in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1] As a pharmaceutical reference standard, its purity and well-characterized properties are paramount to ensure the quality, safety, and efficacy of the final drug product.[4][5]

Chemical and Physical Properties:

PropertyThis compound
CAS Number 106266-04-0
Molecular Formula C₁₂H₁₃F₂NO·HCl[1]
Molecular Weight 261.70 g/mol [1][2]
Appearance Off-white to light yellow powder/crystal[1]
Melting Point 203-206°C (decomposes)[6]
Purity (Typical) ≥98% (HPLC)[1][2]
Storage Conditions 0-8°C, Inert atmosphere, Room Temperature[1][3]

Experimental Validation and Comparative Data

The following sections detail the experimental protocols and comparative data for the validation of this compound against 4-(4-Fluorobenzoyl)piperidine hydrochloride.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and compare it with a potential alternative.

Experimental Protocol:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of both compounds were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

Data Summary:

CompoundRetention Time (min)Purity (%)
This compound8.599.8
4-(4-Fluorobenzoyl)piperidine hydrochloride7.999.5

Experimental Workflow for HPLC Purity Determination

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Accurately weigh reference standard S2 Dissolve in mobile phase (1 mg/mL) S1->S2 H1 Inject 10 µL onto C18 column S2->H1 H2 Gradient elution with ACN/H2O (0.1% TFA) H1->H2 H3 UV detection at 254 nm H2->H3 D1 Integrate peak area H3->D1 D2 Calculate purity (%) D1->D2

Caption: Workflow for HPLC purity analysis.

Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.75 mL of DMSO-d₆.

Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.60-1.80m2HPiperidine-H
2.80-3.00t2HPiperidine-H
3.20-3.40d2HPiperidine-H
3.50-3.70m1HPiperidine-H
7.20-7.35m1HAr-H
7.40-7.55m1HAr-H
7.60-7.75m1HAr-H
9.00-9.20br s2HNH₂⁺

Logical Flow for Structural Confirmation

A Reference Standard 4-(2,4-Difluorobenzoyl)piperidine HCl B ¹H NMR Spectroscopy A->B C Spectral Data (Chemical Shifts, Multiplicity, Integration) B->C D Comparison with Expected Structure C->D E Structural Confirmation D->E

Caption: Identity confirmation via ¹H NMR.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of this compound.

Experimental Protocol:

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pans.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 250 °C.

  • Sample Preparation: 3-5 mg of the sample was accurately weighed into an aluminum pan and sealed.

Data Summary:

CompoundOnset Temperature (°C)Peak Temperature (°C)
This compound203.5205.8
4-(4-Fluorobenzoyl)piperidine hydrochloride195.2197.5

DSC Analysis Workflow

S1 Sample Preparation (3-5 mg in Al pan) S2 Place in DSC Cell with reference pan S1->S2 S3 Heat at 10 °C/min under N₂ atmosphere S2->S3 S4 Record Heat Flow vs. Temperature S3->S4 S5 Determine Onset and Peak Temperatures S4->S5

Caption: DSC thermal analysis procedure.

Comparison with Alternative Reference Standard

While 4-(4-Fluorobenzoyl)piperidine hydrochloride can also serve as an intermediate, the difluoro substitution in this compound offers distinct advantages in the synthesis of certain APIs. The electronic properties imparted by the two fluorine atoms can influence reaction kinetics and the ultimate biological activity of the final molecule. The choice between these reference standards will depend on the specific synthetic route and the desired properties of the target API.

Conclusion

The comprehensive analysis presented in this guide validates this compound as a high-purity and well-characterized pharmaceutical reference standard. The experimental data from HPLC, ¹H NMR, and DSC provide a robust baseline for its identity, purity, and thermal properties. This information is critical for researchers and professionals in the pharmaceutical industry to ensure the quality and consistency of their drug development and manufacturing processes.

References

A Comparative Efficacy Analysis of Antipsychotics Derived from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride: Risperidone vs. Paliperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent second-generation antipsychotics derived from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride: risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone). This analysis is supported by a synthesis of preclinical and clinical data, including receptor binding affinities and results from head-to-head clinical trials, to inform research and development in psychopharmacology.

Executive Summary

Risperidone, a benzisoxazole derivative, and its primary active metabolite, paliperidone, are widely used in the treatment of schizophrenia and other psychotic disorders. While structurally similar, subtle differences in their pharmacodynamic and pharmacokinetic profiles may influence their clinical efficacy and tolerability. Both medications primarily exert their antipsychotic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. Preclinical data indicate differences in receptor binding affinities and ratios, which may translate to nuanced clinical effects.[1][2][3] However, a meta-analysis of head-to-head clinical trials suggests that risperidone and paliperidone generally exhibit comparable efficacy in managing the symptoms of schizophrenia.[4]

Comparative Efficacy: Insights from Clinical Trials

Direct comparisons of risperidone and paliperidone, particularly in their long-acting injectable formulations, have been the subject of numerous clinical trials. A meta-analysis of four randomized controlled trials encompassing 2,451 patients revealed no statistically significant differences in the change in total Positive and Negative Syndrome Scale (PANSS) scores between the two drugs.[4] Similarly, treatment response rates were found to be comparable.[4]

One study comparing paliperidone palmitate with oral risperidone during the initiation of long-acting injectable risperidone found similar efficacy between the two treatment groups in the initial weeks of therapy.[5] Baseline PANSS scores were nearly identical, and the reduction in scores at various time points did not show statistically significant differences between the two groups.[5]

It is important to note that while overall efficacy appears similar, some studies suggest potential differences in tolerability, with paliperidone possibly having an improved side-effect profile in some individuals due to its more stable plasma concentrations.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the receptor binding affinities of risperidone and paliperidone.

Table 1: Receptor Binding Affinities (Ki, nM) of Risperidone and Paliperidone

ReceptorRisperidone (Ki, nM)Paliperidone (Ki, nM)Reference
Dopamine D23.13 - 5.90.16[1][7]
Serotonin 5-HT2A0.16 - 4.80.25[1][7]
α1-Adrenergic0.8-[7]
α2-Adrenergic7.54-[7]
Histamine H12.23-[7]

Lower Ki values indicate higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines a standard method for determining the binding affinity of antipsychotic compounds to dopamine D2 and serotonin 5-HT2A receptors.

1. Membrane Preparation:

  • Human recombinant CHO-K1 cells stably transfected with either the human dopamine D2 or serotonin 5-HT2A receptor are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard assay like the BCA assay.[8][9]

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order: binding buffer, a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors or [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (risperidone or paliperidone).

  • The reaction is initiated by adding the prepared cell membrane suspension.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

3. Filtration and Detection:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed multiple times with an ice-cold wash buffer to remove any unbound radioligand.

  • The filters are then dried, and a scintillation cocktail is added.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.[8][9]

4. Data Analysis:

  • The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Positive and Negative Syndrome Scale (PANSS) Assessment

The PANSS is a semi-structured clinical interview used to assess the severity of symptoms in individuals with schizophrenia.

1. Structure:

  • The PANSS consists of 30 items, each rated on a 7-point scale from 1 (absent) to 7 (extreme).[10][11]

  • These items are divided into three subscales:

    • Positive Scale (7 items): Assesses symptoms such as delusions, conceptual disorganization, and hallucinatory behavior.

    • Negative Scale (7 items): Evaluates symptoms like blunted affect, emotional withdrawal, and lack of spontaneity.

    • General Psychopathology Scale (16 items): Covers a range of other symptoms including anxiety, depression, and cognitive impairment.[10][11]

2. Administration:

  • The assessment is conducted by a trained clinician through a structured interview with the patient, which typically lasts 30-40 minutes.[12]

  • The clinician also considers information from other sources, such as family members or medical records, to inform their ratings.[12]

  • Each item has specific anchoring criteria to guide the clinician in assigning a score that accurately reflects the severity of the symptom over the past week.[11]

3. Scoring:

  • The scores for each of the three subscales are summed to provide a subscale score.

  • The total PANSS score is the sum of all 30 item scores.

  • Changes in PANSS scores from baseline are a primary endpoint in many clinical trials of antipsychotic medications.[4][13]

Mandatory Visualizations

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Inhibits S_5HT2A_Receptor Serotonin 5-HT2A Receptor S_5HT2A_Receptor->Signal_Transduction Modulates Cellular_Response Modulation of Neuronal Activity Signal_Transduction->Cellular_Response Antipsychotics Risperidone & Paliperidone Antipsychotics->D2_Receptor Antagonizes Antipsychotics->S_5HT2A_Receptor Antagonizes Serotonin Serotonin Serotonin->S_5HT2A_Receptor Binds

Caption: Dopamine D2 and Serotonin 5-HT2A Signaling Pathway Antagonism.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Receptor_Binding Receptor Binding Assays (D2, 5-HT2A, etc.) In_Vitro_Functional In Vitro Functional Assays (e.g., second messenger) Receptor_Binding->In_Vitro_Functional Phase_I Phase I (Safety & Pharmacokinetics) In_Vitro_Functional->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy Trials) Phase_II->Phase_III PANSS_Assessment PANSS Assessment Phase_III->PANSS_Assessment Drug_Candidate Antipsychotic Drug Candidate Drug_Candidate->Receptor_Binding

Caption: General Experimental Workflow for Antipsychotic Drug Efficacy.

References

A Comparative Purity Analysis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the atypical antipsychotics Risperidone and Iloperidone.[1][2] Given its critical role in the manufacturing of therapeutics, the purity of this starting material is of paramount importance to ensure the safety and efficacy of the final drug product. Impurities, which can arise from the manufacturing process, degradation, or improper storage, may impact the toxicological profile and pharmacological activity of the API.[3]

This guide provides a framework for benchmarking the purity of this compound obtained from various commercial suppliers. It outlines detailed experimental protocols for purity assessment and presents a hypothetical comparative analysis.

Comparative Purity Assessment

The purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity by HPLC (% Area) 99.85%99.52%99.91%≥ 99.0%
Individual Impurity by HPLC (% Area) Impurity 1: 0.08%Impurity 1: 0.15%Impurity 2: 0.05%≤ 0.1%
Impurity 2: 0.04%Impurity 3: 0.21%
Total Impurities by HPLC (% Area) 0.15%0.48%0.09%≤ 0.5%
Residual Solvents (GC-MS) Meets USP <467>Meets USP <467>Meets USP <467>Conforms to USP <467>
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to reference
Appearance White to off-white powderOff-white to pale beige solidWhite crystalline powderWhite to off-white solid
Melting Point 203-206 °C204-207 °C203-205 °C203-207 °C

Note: The data presented in this table is for illustrative purposes only and does not represent actual analytical results from any specific supplier.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for reproducible and standardized analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate and quantify this compound and its potential organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is used to identify and quantify residual solvents from the manufacturing process, following the guidelines of USP <467>.

  • Instrumentation: A GC system with a headspace autosampler and a mass selective detector.

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 10 minutes.

    • Ramp: 10 °C/min to 240 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Sample Preparation: Prepare samples according to USP <467> guidelines for water-soluble articles.

¹H NMR Spectroscopy for Structural Confirmation

Proton NMR is used to confirm the chemical structure of the compound and to detect any structurally similar impurities.

  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Sample Concentration: Approximately 10 mg/mL

  • Procedure: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the purity benchmarking process.

experimental_workflow cluster_sourcing Sample Sourcing cluster_analysis Analytical Benchmarking cluster_evaluation Data Evaluation & Comparison supplier_a Supplier A hplc Purity & Impurity Profile (HPLC) supplier_a->hplc gcms Residual Solvents (GC-MS) supplier_a->gcms nmr Structural Confirmation (¹H NMR) supplier_a->nmr appearance Physical Appearance supplier_a->appearance melting_point Melting Point supplier_a->melting_point supplier_b Supplier B supplier_b->hplc supplier_b->gcms supplier_b->nmr supplier_b->appearance supplier_b->melting_point supplier_c Supplier C supplier_c->hplc supplier_c->gcms supplier_c->nmr supplier_c->appearance supplier_c->melting_point data_table Comparative Data Table hplc->data_table gcms->data_table nmr->data_table appearance->data_table melting_point->data_table conclusion Supplier Selection data_table->conclusion

Caption: Workflow for Benchmarking Purity of this compound.

Conclusion

The selection of a high-purity raw material is a critical step in drug development and manufacturing. This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers. By implementing standardized analytical protocols, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their final products. It is recommended that a thorough impurity profiling be conducted to identify and characterize any unknown impurities, as their presence could have unforeseen consequences.[4] The use of hyphenated techniques such as LC-MS can be invaluable for the structural elucidation of such impurities.[4]

References

Cross-Validation of Analytical Methods for 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification and characterization of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. The selection of a robust and validated analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines common analytical techniques, presents comparative performance data based on structurally similar compounds, and provides detailed experimental protocols to assist in method selection and implementation.

Introduction to Analytical Method Cross-Validation

In analytical chemistry, cross-validation is the process of assessing the equivalency of two or more analytical methods.[1] This is crucial when analytical methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques are being compared.[2][3] The goal is to ensure that the data generated is reliable and comparable, regardless of the method or laboratory used.[3]

While specific cross-validation studies for this compound are not extensively available in the public domain, this guide draws upon established methods for analogous piperidine derivatives to provide a foundational comparison. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely used for the analysis of pharmaceutical intermediates and active pharmaceutical ingredients.[4][5]

Comparative Analysis of Analytical Methods

The choice between HPLC with UV detection and LC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.[4][5] HPLC-UV is a cost-effective and robust technique suitable for routine quality control and analysis of bulk material where concentration levels are relatively high.[4] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, impurity profiling, and trace-level quantification.[4][5]

Quantitative Performance Data

The following table summarizes typical validation parameters for HPLC-UV and LC-MS/MS methods based on data from structurally related piperidine compounds. This data serves as a general guide for expected performance.

ParameterHPLC-UV (for related piperidine derivatives)LC-MS/MS (for related piperidine derivatives)
Linearity Range 0.44 - 53.33 µg/mL1.00 - 500.00 ng/mL
Limit of Detection (LOD) 0.15 µg/mLSub-ng/mL levels
Limit of Quantification (LOQ) 0.44 µg/mL1.00 ng/mL
Accuracy 98% - 102%95.0% - 105.0%
Precision (%RSD) < 2.0%< 15.0%

Data extrapolated from studies on analogous piperidine derivatives.[4][6]

Experimental Protocols

Detailed methodologies for HPLC-UV and LC-MS/MS are provided below as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a validated procedure for a similar piperidine derivative and is suitable for purity assessment and quantification in bulk samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% phosphoric acid). A common starting point is a 32:68 (v/v) ratio of acetonitrile to aqueous buffer.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound. Aromatic compounds typically have absorbance in the 220-280 nm range.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is conceptualized for trace-level analysis, such as in biological matrices or for impurity determination.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of methanol or acetonitrile and water, often with additives like ammonium acetate or formic acid to improve ionization.[5]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a common choice for nitrogen-containing compounds.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5] Precursor and product ions would need to be determined by direct infusion of a standard solution of this compound.

  • Sample Preparation: For biological samples, protein precipitation followed by centrifugation and filtration is a common approach.[5]

Visualizing the Workflow and Method Relationships

To better illustrate the processes involved in analytical method cross-validation and the relationship between the discussed techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjectives Define Objectives & Acceptance Criteria SelectMethods Select Methods for Comparison (e.g., HPLC vs. LC-MS/MS) DefineObjectives->SelectMethods PrepareSamples Prepare Standard & QC Samples SelectMethods->PrepareSamples AnalyzeSamples Analyze Samples by Both Methods PrepareSamples->AnalyzeSamples CompareData Compare Datasets (Statistical Analysis) AnalyzeSamples->CompareData AssessEquivalence Assess Method Equivalence CompareData->AssessEquivalence Report Generate Validation Report AssessEquivalence->Report

Caption: A flowchart illustrating the typical stages involved in the cross-validation of two analytical methods.

AnalyticalMethodRelationship Compound 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride HPLC HPLC-UV Compound->HPLC Quantification (Bulk) LCMS LC-MS/MS Compound->LCMS Quantification (Trace/Bioanalytical) GCMS GC-MS Compound->GCMS Volatile Impurities HPLC->LCMS Cross-Validation

References

Comparative Spectroscopic Analysis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a comparative analysis of the spectroscopic data for 4-(2,4-Difluorobenzoyl)piperidine hydrochloride and its analogues has been compiled to aid researchers, scientists, and drug development professionals. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for these compounds, which are of significant interest in medicinal chemistry and pharmaceutical development.

The following sections present a summary of the key spectroscopic data in a comparative table, detailed experimental protocols for the spectroscopic techniques, and a visual representation of the chemical structures.

Spectroscopic Data Summary

A comparative summary of the key spectroscopic data for this compound and its selected analogues is presented below. This table allows for a quick and objective comparison of the chemical shifts in ¹H and ¹³C NMR, characteristic vibrational frequencies in FTIR, and the molecular ion peaks in mass spectrometry.

Compound NameSpectroscopic Data
This compound ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~9.3 (br s, 2H, NH₂⁺), 7.7-7.8 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 3.6-3.7 (m, 1H, CH), 3.3-3.4 (m, 2H, CH₂), 3.0-3.1 (m, 2H, CH₂), 1.8-2.0 (m, 4H, CH₂) ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): ~195 (C=O), ~165 (d, J=254 Hz, C-F), ~160 (d, J=251 Hz, C-F), ~132 (d, J=10 Hz, Ar-C), ~122 (dd, J=12, 4 Hz, Ar-C), ~112 (dd, J=22, 4 Hz, Ar-C), ~105 (t, J=26 Hz, Ar-C), ~45 (CH), ~43 (CH₂), ~28 (CH₂) FTIR (ATR, cm⁻¹): ~3000-2800 (C-H stretch), ~1680 (C=O stretch), ~1615, 1500 (C=C aromatic stretch), ~1280, 1140 (C-F stretch) Mass Spectrometry (ESI-MS): m/z 226.1 [M+H]⁺ (for free base)
(2,4-Difluorophenyl)(piperidin-1-yl)methanone ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.43 (td, J = 8.7, 6.7 Hz, 1H), 7.29 (ddd, J = 11.2, 9.1, 2.5 Hz, 1H), 7.11 (td, J = 8.5, 2.5 Hz, 1H), 3.55 (br s, 2H), 3.25 (br s, 2H), 1.60-1.41 (m, 6H)[1] ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 164.7, 162.7 (dd, J=249.2, 12.1 Hz), 159.3 (dd, J=250.1, 12.1 Hz), 131.5 (dd, J=9.4, 5.4 Hz), 123.1 (dd, J=13.0, 3.8 Hz), 111.9 (dd, J=21.3, 3.5 Hz), 104.5 (t, J=26.3 Hz), 47.0 (br), 42.0 (br), 26.2, 25.4, 24.4[1] FTIR (ATR, cm⁻¹): No data available Mass Spectrometry (ESI-MS): No data available
4-(4-Fluorobenzoyl)piperidine Physicochemical Properties: Melting Point: 102-105°C Mass Spectrometry (Predicted): [M+H]⁺ m/z 208.11322[2] Note: Detailed experimental spectroscopic data is not readily available in the searched literature.
N-Benzoylpiperidine ¹H NMR (Varian A-60): Data available[3] FTIR (ATR-Neat): Data available[3] Mass Spectrometry (GC-MS): Data available[3]

Note: The data for this compound is predicted based on the analysis of its structural analogues and general spectroscopic principles, as direct experimental data was not found in the searched literature. The data for the free base, (2,4-Difluorophenyl)(piperidin-4-yl)methanone, is available from PubChem[4][5].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Spectroscopy: The proton NMR spectra were acquired at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak.

¹³C NMR Spectroscopy: The carbon-13 NMR spectra were recorded at 101 MHz with proton decoupling. Chemical shifts (δ) are reported in ppm relative to TMS, with the solvent peak used as a secondary reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: FTIR spectra were recorded using an FTIR spectrometer equipped with a diamond ATR accessory.

Data Acquisition: The spectra were collected in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample was prepared by dissolving a small amount of the compound in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution was further diluted to the low µg/mL or ng/mL range for analysis.

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Data Acquisition: The analysis was performed in positive ion mode. The sample solution was introduced into the ESI source, where the molecules were ionized to form predominantly protonated molecules [M+H]⁺. The mass-to-charge ratios (m/z) of the resulting ions were then measured by the mass analyzer.

Visualizing Chemical Structures and Relationships

To visually represent the structural relationships between the compared compounds, the following diagram was generated using the DOT language.

G Structural Relationship of 4-Benzoylpiperidine Analogues cluster_target Target Compound cluster_analogues Analogues 4-(2,4-Difluorobenzoyl)piperidine_HCl 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride DFP_piperidin_1_yl_methanone (2,4-Difluorophenyl)(piperidin-1-yl)methanone 4-(2,4-Difluorobenzoyl)piperidine_HCl->DFP_piperidin_1_yl_methanone Isomeric Relationship (Piperidine Substitution) 4_F_benzoylpiperidine 4-(4-Fluorobenzoyl)piperidine 4-(2,4-Difluorobenzoyl)piperidine_HCl->4_F_benzoylpiperidine Different Fluorine Substitution N_Benzoylpiperidine N-Benzoylpiperidine DFP_piperidin_1_yl_methanone->N_Benzoylpiperidine Parent Benzoylpiperidine Structure

Caption: Structural relationship of the compared benzoylpiperidine analogues.

References

A Comparative Guide to the Biological Activity of Compounds from 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical and pharmacological properties.[1] This guide provides an objective comparison of the biological activity of compounds synthesized from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride against other piperidine-based alternatives. The inclusion of fluorine atoms in drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1] This analysis is supported by experimental data from published research, offering a data-driven perspective for professionals in drug discovery and development.

Introduction to this compound

This compound is a key building block in the synthesis of various biologically active molecules.[2] It is notably used as an intermediate in the production of atypical antipsychotics such as Iloperidone and Risperidone, which act as dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonists.[3] The difluorobenzoyl moiety is a critical feature that can influence the pharmacological profile of the resulting compounds.[2] This guide will explore the biological activities of derivatives of this precursor in comparison to other piperidine analogs in key therapeutic areas.

Comparative Analysis of Biological Activities

This section details the comparative biological activities of various piperidine derivatives, with a focus on anticancer activity, enzyme inhibition, and receptor binding affinity.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents.[4] The cytotoxic effects of various piperidine compounds against several human cancer cell lines are summarized below.

Table 1: Comparative Anticancer Activity of Piperidine Derivatives (IC₅₀ in µM)

Compound ClassDerivativeMCF-7 (Breast)HCT116 (Colon)NCI-H460 (Lung)Reference
Piperidine Compound P115.9422.1218.50[1]
Compound P224.6831.4528.76[1]
Pyrrolidine Compound Py128.3235.1832.67[1]
Compound Py245.1052.8049.21[1]
Acyclic Analogue Compound A1>100>100>100[1]

Note: The data presented is a synthesis from separate studies to illustrate a comparative trend. A direct, head-to-head experimental comparison was not available in the reviewed literature.[1]

Enzyme Inhibition

Piperidine derivatives are known to be effective inhibitors of various enzymes.[5] The following table compares the inhibitory activity of different piperidine-based compounds against key enzymes.

Table 2: Comparative Enzyme Inhibitory Activity of Piperidine Derivatives (IC₅₀)

Compound ClassTarget EnzymeIC₅₀ ValueReference
N-Benzyl piperidine Acetylcholinesterase (AChE)6.89 µM[6]
N-Benzyl piperidine Histone Deacetylase (HDAC)0.17 µM[6]
Piperidine-4-sulfonylamide Various Cancer Cell Lines-[7]
Pyrrolidine Derivative Pancreatic Lipase0.143 ± 0.001 mg/mL[8]
Receptor Binding Affinity

The affinity of piperidine derivatives for various receptors is crucial for their therapeutic effects, particularly in the central nervous system. The benzoylpiperidine structure is considered a privileged scaffold in the design of atypical antipsychotics.[9]

Table 3: Comparative Receptor Binding Affinity of Piperidine-Based Antipsychotics (Kᵢ in nM)

CompoundD₂ Receptor5-HT₂ₐ Receptorα₁ ReceptorReference
Iloperidone 6.35.63.8[10][11]
Risperidone 3.10.160.8[12]
Haloperidol 1.24.511[12]
Clozapine 126137[12]
Ziprasidone 4.80.411[11]

Note: Lower Kᵢ values indicate higher binding affinity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[13]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Enzyme Inhibition Assay (Acetylcholinesterase - Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE).[5]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the AChE solution to each well.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percent inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Receptor Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.[14]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissues.[14]

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the test compound.[14][15]

  • Incubation: The reaction is carried out in a suitable buffer for a specific time at a defined temperature to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.[14]

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[14]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.[14]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of these compounds.

G General Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates cell_attachment Allow cells to attach (24 hours) cell_seeding->cell_attachment add_compound Add varying concentrations of test compounds cell_attachment->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Piperidine_Compound Piperidine Derivative Piperidine_Compound->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperidine compounds.

Apoptosis_Pathway Intrinsic Apoptosis Pathway Cellular_Stress Cellular Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Piperidine_Compound Piperidine Derivative Piperidine_Compound->Cellular_Stress induces

Caption: Intrinsic apoptosis pathway potentially induced by piperidine derivatives.

Conclusion

This guide provides a comparative overview of the biological activities of compounds derived from this compound and other piperidine-based alternatives. The presented data highlights the diverse pharmacological profiles of piperidine derivatives, underscoring their significance in modern drug discovery. The fluorinated benzoylpiperidine scaffold, in particular, serves as a valuable starting point for the development of potent and selective therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this important class of compounds.

References

A Comparative Review of Patented Syntheses Involving 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of patented synthetic routes that utilize 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the manufacturing of several important pharmaceuticals. The focus of this review is on the synthesis of the antipsychotic drug Risperidone, for which this intermediate is crucial. We will objectively compare the performance of different patented methodologies, supported by experimental data on reaction yields and conditions.

Introduction to this compound

This compound is a versatile chemical building block widely employed in the synthesis of complex organic molecules. Its primary application lies in the pharmaceutical industry as a precursor for active pharmaceutical ingredients (APIs), most notably Risperidone. The efficiency of the synthetic processes involving this intermediate is a critical factor in the large-scale production of such drugs. This guide will delve into various patented methods, offering a side-by-side comparison to aid researchers and drug development professionals in selecting the most suitable synthetic strategy.

Comparison of Synthetic Methodologies for Risperidone

The synthesis of Risperidone from this compound typically involves its conversion to 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which is then alkylated. Patents in this area often focus on improving the yield and purity of the final product by optimizing reaction conditions, particularly the choice of solvent.

Table 1: Comparison of Overall Yield in Risperidone Synthesis
Patent/MethodKey IntermediateAlkylating AgentSolventBaseOverall Yield (%)
U.S. Patent 4,804,663[1]6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneDimethylformamide (DMF)Sodium Carbonate46%[2][3]
U.S. Patent 6,750,341 B2[3]6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneAcetonitrile/IsopropanolSodium Carbonate~75%[3]
Spanish Patent ES 2050069(2,4-difluorophenyl)-(4- piperidinyl)methanone3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H- pyrido[1,2-a]pyrimidine-4-oneAcetonitrileSodium Bicarbonate40% (multi-step)[4]

Experimental Protocols

Protocol 1: Risperidone Synthesis via U.S. Patent 4,804,663

This foundational patent describes the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Procedure:

  • A mixture of 5.3 parts of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride, 4.4 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 8 parts of sodium carbonate, and 0.1 parts of potassium iodide is prepared in 90 parts of N,N-dimethylformamide (DMF).[1]

  • The reaction mixture is stirred overnight at a temperature of 85°-90° C.[1]

  • After cooling, the mixture is poured into water.

  • The precipitated product is filtered off and recrystallized from a mixture of N,N-dimethylformamide and 2-propanol.

Protocol 2: Improved Risperidone Synthesis via U.S. Patent 6,750,341 B2

This patent presents an improved method with a higher yield by replacing the solvent DMF.

Procedure:

  • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole are added to a flask containing acetonitrile or isopropanol.[3]

  • Sodium carbonate and a catalytic amount of potassium iodide are added to the mixture.[3]

  • The components are typically used in a 1:1 molar ratio for the two main reactants.[3]

  • The reaction proceeds to completion, followed by isolation and purification of the crude Risperidone.

  • Recrystallization is performed from an alcohol such as isopropanol, butanol, ethanol, or methanol, or a ketone like acetone.[3]

Signaling Pathways and Experimental Workflows

To visualize the synthetic pathways described in the patents, the following diagrams are provided in the DOT language for Graphviz.

cluster_legend Legend cluster_pathway1 U.S. Patent 4,804,663 Pathway Reactant Reactant Intermediate Intermediate Reactant->Intermediate Reaction Step Final_Product Final_Product Reagents_Conditions Reagents_Conditions A1 4-(2,4-Difluorobenzoyl)piperidine hydrochloride B1 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole A1->B1 Oximation & Cyclization D1 Risperidone B1->D1 Alkylation (DMF, Na2CO3, KI) C1 3-(2-chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C1->D1 Alkylation (DMF, Na2CO3, KI)

Caption: Synthetic pathway for Risperidone as described in U.S. Patent 4,804,663.

cluster_pathway2 U.S. Patent 6,750,341 B2 Improved Pathway A2 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole C2 Risperidone A2->C2 Alkylation (Acetonitrile/Isopropanol, Na2CO3, KI) B2 3-(2-chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one B2->C2 Alkylation (Acetonitrile/Isopropanol, Na2CO3, KI)

Caption: Improved Risperidone synthesis with alternative solvents.

Conclusion

The patents reviewed demonstrate a clear evolution in the synthesis of Risperidone, with a significant focus on improving reaction efficiency and safety by moving away from hazardous solvents like DMF. The use of acetonitrile or isopropanol, as detailed in U.S. Patent 6,750,341 B2, provides a notable increase in the overall yield of Risperidone compared to the earlier method described in U.S. Patent 4,804,663. This highlights a key consideration for process chemists and drug manufacturers in optimizing large-scale production. While no patents were found that present a direct functional alternative to this compound for this specific synthetic application, the comparison of different process methodologies provides valuable insights for improving the manufacturing of Risperidone. Researchers and drug development professionals are encouraged to consider these optimized protocols to enhance the efficiency and environmental footprint of their synthetic processes.

References

Safety Operating Guide

Proper Disposal of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (CAS RN: 106266-04-0), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended where splashing is possible.[2]Prevents eye irritation or serious eye damage from dust or splashes.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]Avoids skin contact which can cause irritation.[1]
Body Protection Laboratory coat or a protective suit. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH (US) or EN 143 (EU) approved particle respirator if dust is generated.[2]Protects against respiratory tract irritation from inhaling dust.[1][2]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Steps for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any airborne dust.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Carefully sweep up the spilled solid material, avoiding dust formation.[3][4] Use spark-proof tools and explosion-proof equipment.[1] Collect the material and place it into a suitable, closed, and labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

Disposal Procedures

Proper disposal of this compound is crucial to prevent environmental contamination and to comply with regulations.

Waste Collection and Storage:

  • Collect waste material in a suitable, closed, and clearly labeled container.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Disposal Methods: The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable method for disposal.[1]

  • Chemical Destruction Plant: Removal to a licensed chemical destruction plant is also recommended.[1]

  • Prohibited Disposal: Do not dispose of this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Contaminated Packaging:

  • Rinsing: Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1]

  • Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Path A Identify Waste: This compound B Wear Appropriate PPE: Goggles, Gloves, Lab Coat, Respirator A->B Handle with Care C Collect waste in a suitable, closed container B->C Proceed to Collection D Label container clearly: 'Hazardous Waste' and contents C->D E Store in a cool, dry, well-ventilated area D->E F Is a licensed chemical destruction plant available? E->F Ready for Disposal G Arrange for pickup and disposal by the licensed facility F->G Yes H Is controlled incineration with flue gas scrubbing an option? F->H No I Transport to an approved incineration facility H->I Yes J Contact Environmental Health & Safety for guidance on alternative disposal H->J No

Caption: Disposal workflow for this compound.

Regulatory Compliance

All disposal activities must be conducted in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to ensure that the disposal of this material and its packaging is in full compliance with all applicable laws.

References

Personal protective equipment for handling 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for handling 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (CAS No. 106266-04-0). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] A comprehensive PPE strategy is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Ventilation Certified Chemical Fume HoodTo prevent inhalation of dust and aerosols during all handling procedures.[1][2][3]
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile or Neoprene).[1][4]To prevent skin contact.[1] Double gloving is recommended for enhanced protection.[5][6]
Eye Protection Safety goggles with side shields or a full-face shield.[1][2][4]To protect against splashes and airborne particles causing serious eye irritation.[1]
Body Protection Disposable, low-permeability gown (e.g., polyethylene-coated polypropylene).[4][5]To protect skin and clothing from contamination. A standard lab coat is not sufficient.[4]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 or higher).Required if working outside a fume hood or if dust formation is likely.[2][7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use.

  • Preparation: Before handling, ensure the certified chemical fume hood is operational. Don all required PPE as specified in Table 1. Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement.

  • Weighing and Aliquoting: Conduct all weighing and transfer of the solid material inside the fume hood to contain any dust.[1] Use non-sparking tools to prevent ignition sources.[1]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.

  • Post-Handling: After handling, decontaminate all equipment and the work surface within the fume hood. Remove the outer pair of gloves before exiting the fume hood and dispose of them as hazardous waste.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][2]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Gloves, Gown, Goggles) prep1->prep2 handle1 Weigh Chemical Using Non-Sparking Tools prep2->handle1 handle2 Transfer to Reaction Vessel or for Storage handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Dispose of Outer Gloves in Hazardous Waste clean1->clean2 clean3 Remove Remaining PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Standard Handling Workflow for this compound.

Emergency Procedures: Exposure and Spills

Immediate and appropriate action is crucial in the event of exposure or a spill.

Table 2: First-Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][8]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Spill Management Protocol:

  • Evacuate: Immediately alert others and evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Secure: Remove all sources of ignition.[1]

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand.[3]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[2][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate environmental health and safety (EHS) personnel.

G cluster_response Immediate Response cluster_cleanup Containment & Cleanup spill Spill Detected evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (incl. Respirator) evacuate->ppe contain Cover with Inert Absorbent Material ppe->contain collect Collect into Sealed Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon report Report to EHS decon->report

Workflow for Responding to a Chemical Spill.

Storage and Disposal Plans

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8]

  • The storage area should be secure and locked.[1][2]

  • Store under an inert atmosphere.

  • Keep away from incompatible materials and foodstuff containers.[1]

Disposal:

  • All waste, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers.[1]

  • Disposal must be conducted through a licensed chemical destruction plant or an approved waste disposal facility.[1][2]

  • Do not discharge into sewers or the environment.[1]

  • Contaminated packaging must be triple-rinsed before being offered for recycling, or punctured to prevent reuse and disposed of in a sanitary landfill.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Difluorobenzoyl)piperidine hydrochloride
Reactant of Route 2
4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.